An In-depth Technical Guide to the Synthesis and Characterization of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
This guide provides a comprehensive overview of the synthesis and characterization of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester, a molecule of interest for researchers and professionals in drug development and ma...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the synthesis and characterization of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester, a molecule of interest for researchers and professionals in drug development and materials science. The document details two robust synthetic pathways and outlines the analytical techniques for the thorough characterization of the final product. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and high purity.
Synthetic Strategies
Two primary synthetic routes are detailed below. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Route 1: Fischer-Speier Esterification of (4,4-Dimethyl-cyclohexyl)-acetic acid
This is the most direct approach, leveraging the commercially available (4,4-Dimethyl-cyclohexyl)-acetic acid. The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The use of a large excess of ethanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.[3][4]
Apparatus Setup : A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
Reactant Charging : To the flask, add (4,4-Dimethyl-cyclohexyl)-acetic acid (10.0 g, 58.7 mmol).
Solvent and Catalyst Addition : Add absolute ethanol (150 mL) to the flask, followed by the slow and careful addition of concentrated sulfuric acid (2 mL) with stirring.
Reaction : The mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up : After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in diethyl ether (100 mL) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, and then with brine (50 mL).
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester as a colorless oil.
Caption: Workflow for the Fischer-Speier Esterification.
Route 2: Synthesis from an Aromatic Precursor
This precursor can be synthesized via various methods, for instance, from 4-methylacetophenone through a Willgerodt-Kindler reaction followed by hydrolysis, or via Suzuki coupling reactions as described for similar substituted phenylacetic acids.[5][6]
The aromatic ring of (4,4-dimethylphenyl)acetic acid ethyl ester (prepared by esterifying the corresponding acid) is reduced to the cyclohexane ring using a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[7][8][9] This method is highly effective for the hydrogenation of aromatic systems.[10]
Apparatus : A Parr hydrogenation apparatus or a similar high-pressure reactor.
Reaction Setup : (4,4-dimethylphenyl)acetic acid ethyl ester (10.0 g, 48.5 mmol) is dissolved in ethanol (100 mL) in the reactor vessel. 10% Palladium on carbon (1.0 g, 10 wt%) is carefully added.
Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture is stirred vigorously at room temperature for 12-24 hours.
Work-up : The reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
If the hydrogenation was performed on the carboxylic acid, the resulting (4,4-Dimethyl-cyclohexyl)-acetic acid would then be esterified as described in Route 1.
Caption: Alternative synthetic route from an aromatic precursor.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester.
Physicochemical Properties (Predicted)
Property
Value
Molecular Formula
C₁₂H₂₂O₂
Molecular Weight
198.30 g/mol
Appearance
Colorless oil
Boiling Point
~250-260 °C (at 760 mmHg)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented below, based on analogous structures.[11][12][13]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~4.12
Quartet
2H
-O-CH₂ -CH₃
~2.15
Doublet
2H
-CH₂ -COO-
~1.70 - 1.85
Multiplet
1H
-CH-CH₂-COO-
~1.20 - 1.60
Multiplet
8H
Cyclohexyl -CH₂-
~1.25
Triplet
3H
-O-CH₂-CH₃
~0.86
Singlet
6H
-C(CH₃)₂
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~173.5
C =O
~60.3
-O-C H₂-CH₃
~43.2
-C H₂-COO-
~39.5
Cyclohexyl C -CH₂-
~35.0
Cyclohexyl -C H₂-
~30.8
-C (CH₃)₂
~28.5
-C(C H₃)₂
~14.2
-O-CH₂-C H₃
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
The fragmentation of esters typically involves cleavage adjacent to the carbonyl group and McLafferty rearrangements.[14][15][16]
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide has outlined robust and reliable methods for the synthesis and characterization of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester. The provided protocols, rooted in established chemical principles, offer a clear path for researchers to obtain and validate this compound. The detailed characterization data serves as a benchmark for confirming the successful synthesis and purity of the target molecule.
References
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Structural Elucidation
The compound (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (CAS: 250732-60-6) is a highly lipophilic, alicyclic ester utilized as a critical building block in medicinal chemistry and fragrance formulation[1]. Structurally, it consists of a cyclohexane ring substituted with a gem-dimethyl group at the C4 position, linked via an acetic acid moiety to an ethyl ester.
The strategic incorporation of the gem-dimethyl group significantly alters the molecule's conformational dynamics compared to its unmethylated analog, ethyl cyclohexylacetate[2]. This substitution locks the cyclohexane ring into a preferred chair conformation, reducing entropic penalties during receptor binding and significantly enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at the vulnerable C4 position.
Physicochemical Properties
Accurate physicochemical data is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in drug development. Due to the specialized nature of this compound, quantitative data is synthesized from empirical databases and extrapolated from highly similar structural analogs (e.g., ethyl cyclohexylacetate)[2][3].
The synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester requires a highly selective, two-phase approach to ensure stereochemical integrity and prevent side-chain degradation.
Figure 1: Synthetic workflow for (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester.
Self-Validating Experimental Protocol
Phase 1: Catalytic Arene Hydrogenation
Setup: Charge a high-pressure Parr reactor with 4,4-dimethylphenylacetic acid (1.0 eq) dissolved in glacial acetic acid.
Catalyst Addition: Add 5 wt% Rhodium on Alumina (Rh/Al₂O₃).
Causality: Rh/Al₂O₃ is explicitly selected over standard Palladium on Carbon (Pd/C). Rhodium exhibits superior catalytic activity for arene reduction at lower temperatures and pressures, effectively mitigating the risk of hydrogenolytic cleavage of the acetic acid side chain.
Reaction: Pressurize with H₂ gas to 50 psi and agitate at 40 °C for 12 hours.
In-Process Control (IPC): Withdraw a 0.1 mL aliquot, filter through a Celite plug, and analyze via ¹H NMR. The protocol is self-validating: do not proceed until the disappearance of aromatic protons (δ 7.0–7.4 ppm) confirms >99% conversion.
Workup: Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the intermediate acid.
Phase 2: Fischer Esterification
Setup: Dissolve the crude intermediate in absolute ethanol (10.0 eq). Add concentrated H₂SO₄ (0.1 eq) dropwise.
Reaction: Heat the mixture to reflux (78 °C) for 8 hours using a Soxhlet extractor containing 3Å molecular sieves.
Causality: Esterification is an equilibrium-driven process. The molecular sieves continuously sequester water from the condensate, exploiting Le Chatelier’s Principle to drive the reaction to absolute completion.
In-Process Control (IPC): Analyze the mixture via Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The reaction is validated as complete when the lower R_f acid spot is entirely consumed.
Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation (e.g., 1 mmHg at ~90 °C) to isolate the pure ester and prevent thermal degradation.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized compound, a multi-modal analytical approach is required.
Figure 2: Analytical characterization and structural validation workflow.
Methodological Details & Causality
Gas Chromatography-Mass Spectrometry (GC-MS):
Protocol: Operate in Electron Ionization (EI) mode at 70 eV.
Causality: The compound's high volatility makes it ideal for GC. The molecular ion peak [M]⁺ at m/z 198 is expected to be weak (typical of aliphatic esters), but a prominent base peak resulting from the McLafferty rearrangement will validate the ester linkage.
Nuclear Magnetic Resonance (NMR):
Protocol: Acquire ¹H and ¹³C spectra in CDCl₃.
Causality: The gem-dimethyl protons will appear as a distinct, highly integrated singlet (6H) around δ 0.9 ppm. The ethyl ester will present a classic quartet (δ 4.1 ppm) and triplet (δ 1.2 ppm) splitting pattern, serving as an internal validation of the esterification success.
Fourier-Transform Infrared Spectroscopy (FT-IR):
Protocol: Analyze via Attenuated Total Reflectance (ATR).
Causality: A sharp, intense absorption band at ~1735 cm⁻¹ is required to confirm the presence of the aliphatic ester carbonyl (C=O) stretch, while the absence of a broad O-H stretch (3300–2500 cm⁻¹) validates the complete consumption of the starting carboxylic acid.
References
Below is the consolidated list of authoritative sources utilized to establish the physicochemical baselines and structural properties of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester and its structural analogs.
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester CAS number and molecular structure
Executive Summary (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (CAS 250732-60-6) is a specialized cycloaliphatic ester utilized primarily as a lipophilic building block in medicinal chemistry and as an intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (CAS 250732-60-6) is a specialized cycloaliphatic ester utilized primarily as a lipophilic building block in medicinal chemistry and as an intermediate in the synthesis of fragrance ingredients. Structurally, it features a cyclohexane ring substituted at the C4 position with a gem-dimethyl group and at the C1 position with an ethyl acetate side chain.
The gem-dimethyl moiety is of particular significance in drug design; it serves as a "conformational lock" and a metabolic shield, often improving the pharmacokinetic profile of downstream derivatives by blocking oxidative metabolism at the C4 position.
The molecule adopts a cyclohexane chair conformation. The gem-dimethyl group at C4 introduces significant steric bulk, which influences the preferred equatorial/axial orientation of the acetate side chain at C1.
Thorpe-Ingold Effect: The gem-dimethyl group alters the bond angles within the ring, often favoring ring closure in cyclization reactions of derivatives.
Lipophilicity: The addition of two methyl groups significantly increases the LogP (estimated ~3.5–4.0) compared to the unsubstituted cyclohexane analog, enhancing membrane permeability for pharmaceutical candidates.
Synthesis Protocol
Note: As a niche intermediate, the most robust synthesis route utilizes the commercially available 4,4-dimethylcyclohexanone as the starting scaffold.
Retrosynthetic Analysis
The target ester is best accessed via a two-step sequence:
Horner-Wadsworth-Emmons (HWE) Olefination: Converting the ketone to an
-unsaturated ester.
Catalytic Hydrogenation: Reducing the exocyclic double bond to the saturated ester.
Setup: Dissolve the unsaturated ester in Ethanol (0.1 M concentration).
Catalyst: Add 10% Pd/C (5-10 wt% loading).
Hydrogenation: Purge with
, then introduce (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at RT for 12 hours.
Purification: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.
Isolation: Concentrate the filtrate under reduced pressure. The crude oil can be purified by vacuum distillation if necessary.[3]
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway from commercially available ketone precursor to the target ethyl ester.
Physicochemical Properties (Theoretical)
Property
Value / Estimate
Note
Appearance
Colorless to pale yellow liquid
Standard for saturated esters
Boiling Point
245°C - 255°C
Estimated @ 760 mmHg
Density
0.92 - 0.95 g/cm³
Typical for cyclohexane esters
LogP
3.8 ± 0.3
High lipophilicity due to gem-dimethyl
Flash Point
>100°C
Closed Cup (Predicted)
Solubility
Soluble in EtOH, Et₂O, DCM; Insoluble in Water
Hydrophobic
Applications & Utility
Medicinal Chemistry[6]
Metabolic Stability: The 4,4-dimethyl substitution blocks cytochrome P450 oxidation at the typically vulnerable C4 position of the cyclohexane ring. This is a strategic modification to extend the half-life (
) of drug candidates.
Scaffold Design: Used as a precursor for 4,4-dimethyl-cyclohexyl-acetic acid (via hydrolysis) or 2-(4,4-dimethylcyclohexyl)ethanol (via reduction), which are linkers in GPCR antagonists and enzyme inhibitors.
Fragrance Industry[7][8]
Olfactory Profile: While specific data is proprietary, esters of this class typically exhibit woody, fruity, and herbal notes. The gem-dimethyl group often imparts a "dry" or "amber" nuance to the scent profile, similar to derivatives like Romandolide (which is a 3,3-dimethyl analog).
Safety & Handling
GHS Classification: Not fully characterized; treat as Warning .
Hazard Statements (Predicted):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Handling: Use in a fume hood. Avoid inhalation of mists.
Storage: Store in a cool, dry place under inert gas (
) to prevent hydrolysis over long periods.
References
Organic Syntheses . (n.d.). Preparation of 4,4-Dimethyl-2-cyclohexen-1-one. Organic Syntheses, Coll. Vol. 5, p.486 (1973). Retrieved March 2, 2026, from [Link]
PubChem . (n.d.). Compound Summary for 4,4-Dimethylcyclohexanone. National Library of Medicine. Retrieved March 2, 2026, from [Link]
The Strategic Role of Dimethylcyclohexyl Derivatives in Modern Organic Synthesis and Drug Development
Introduction: The Dimethylcyclohexyl Motif in Chemical Architecture In the pursuit of novel therapeutics and advanced materials, the architectural rigidity and lipophilic profile of a molecule dictate its efficacy. The d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Dimethylcyclohexyl Motif in Chemical Architecture
In the pursuit of novel therapeutics and advanced materials, the architectural rigidity and lipophilic profile of a molecule dictate its efficacy. The dimethylcyclohexyl scaffold —particularly the gem-dimethyl variants like 3,3-dimethylcyclohexyl and 5,5-dimethylcyclohexyl—has emerged as a privileged structural motif in organic synthesis.
The addition of two methyl groups to a cyclohexane ring is not merely a cosmetic structural change; it fundamentally alters the molecule's thermodynamics and kinetics. Through the Thorpe-Ingold effect (angle compression), the gem-dimethyl groups restrict the conformational flexibility of the ring, effectively locking it into a specific chair conformation. This pre-organization reduces the entropic cost of receptor binding in drug development and sterically directs nucleophilic or electrophilic attacks during complex organic syntheses.
Mechanistic Advantages: Causality in Drug Design and Metabolism
When designing active pharmaceutical ingredients (APIs), incorporating a dimethylcyclohexyl moiety provides three distinct mechanistic advantages:
A. Lipophilicity and Bioavailability
The inclusion of a dimethylcyclohexyl group significantly increases the partition coefficient (logP) of a drug candidate. This enhanced lipophilicity is critical for penetrating the blood-brain barrier (BBB) and cellular membranes. A prime example is Neboglamine (N-(4,4-Dimethylcyclohexyl)-L-α-glutamine), a positive allosteric modulator of the NMDA receptor under investigation for schizophrenia. The 4,4-dimethylcyclohexyl group ensures robust CNS penetration and precise target engagement at the receptor's glycine site (1)[1].
B. Overcoming Antimicrobial Resistance
Steric bulk can prevent enzymatic degradation by bacterial efflux pumps or metabolizing enzymes. Indole carboxamide derivatives, such as N-(2,3-dimethylcyclohexyl)-4,6-dimethyl-1H-indole-2-carboxamide , leverage the steric hindrance of the 2,3-dimethylcyclohexyl ring to maintain stability and efficacy against multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (2)[2].
C. Metabolic Routing (Phase I Metabolism)
In some cases, the dimethylcyclohexyl ring acts as a specific target for enzymatic oxidation, directing the metabolic fate of a drug to prevent toxic accumulation. For instance, the oncology drug Venetoclax undergoes targeted Phase I metabolism where cytochrome P450 (CYP3A4) oxidizes the dimethylcyclohexyl ring. This oxidation is immediately followed by an intramolecular cyclization to form the disproportionate M27 metabolite (3)[3].
Metabolic pathway of Venetoclax to the M27 metabolite via CYP3A4 oxidation and cyclization.
Privileged Synthons in Organic Synthesis
Dimedone (5,5-Dimethylcyclohexane-1,3-dione)
Dimedone is a cornerstone reagent in multi-component reactions (MCRs). The presence of the 5,5-dimethyl group is mechanistically vital: it prevents the enolization of the 5-position, strictly directing nucleophilic reactivity to the 2-position (C-alkylation) and the 1,3-oxygens (O-alkylation). This makes dimedone an ideal precursor for synthesizing complex spiroketals, pyrazolones, and xanthene derivatives used in anticancer and antiviral screening (4)[4].
3,3-Dimethylcyclohexyl Methyl Ketone
This sterically hindered ketone (CAS 25304-14-7) serves as an advanced building block for carbon-carbon bond formation. Its reactive methyl ketone functionality, juxtaposed against a bulky backbone, allows for highly regioselective Wittig olefinations and Grignard additions, making it highly valuable in fragrance chemistry and pharmaceutical intermediate synthesis (5)[5].
Quantitative Data and Physicochemical Profiling
To facilitate experimental design, the physicochemical properties of critical dimethylcyclohexyl derivatives are summarized below:
As an application scientist, I emphasize that a protocol is only as good as the understanding of its underlying physical chemistry. The following methodologies are designed to be self-validating systems.
Protocol A: Uncatalyzed Aqueous Synthesis of Arylmethylene bis(dimedone)
Objective: Green synthesis of tetraketones via a domino Knoevenagel-Michael reaction.
Step-by-Step Methodology:
Reagent Preparation: In a round-bottom flask, combine dimedone (3.0 mmol) and the selected aromatic aldehyde (1.5 mmol) to maintain a strict 2:1 stoichiometric ratio.
Solvent Addition: Add 10 mL of distilled H₂O. Do not add any organic co-solvents or basic catalysts (6)[6].
Thermal Activation: Heat the mixture to reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature.
Purification: Filter the precipitated solid residue and evaporate any remaining solvent under reduced pressure.
Causality & Logic: The choice of water as a solvent actively drives the reaction kinetics. Because the organic starting materials and the highly lipophilic tetraketone product are immiscible in water, the hydrophobic effect forces the organic molecules into tightly packed droplets. This increases the effective local molarity of dimedone and the aldehyde, accelerating the initial Knoevenagel condensation without the need for a basic catalyst. Furthermore, the rapid precipitation of the dienolic product prevents unwanted secondary cyclization into xanthene derivatives, ensuring high chemoselectivity (6)[6].
Workflow of the uncatalyzed domino Knoevenagel-Michael reaction of dimedone in aqueous media.
Protocol B: Wittig Olefination of 3,3-Dimethylcyclohexyl methyl ketone
Objective: Carbon-carbon double bond formation for extending the aliphatic chain.
Step-by-Step Methodology:
Ylide Generation: In a flame-dried flask under an inert argon atmosphere, suspend the phosphonium salt in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-BuLi) dropwise to generate the active ylide.
Ketone Addition: Dissolve 1.0 equivalent of 3,3-dimethylcyclohexyl methyl ketone in anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C to strictly control the exotherm (7)[7].
Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours, facilitating the breakdown of the oxaphosphetane intermediate into the alkene and triphenylphosphine oxide.
Quenching & Extraction: Cool the mixture back to 0 °C and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
Causality & Logic: The 3,3-dimethyl substitution creates a sterically demanding environment around the methyl ketone. When forming the oxaphosphetane intermediate during the Wittig reaction, steric clash can significantly reduce the reaction rate or favor the competitive enolization of the ketone (where the ketone acts as an acid rather than an electrophile). By utilizing strict anhydrous conditions and controlling the temperature profile (initial cooling to 0 °C), we suppress the kinetic deprotonation of the alpha-carbon, ensuring the ylide successfully attacks the carbonyl carbon to drive olefination (7)[7].
References
[6] Title: Uncatalyzed Synthesis of Arylmethylene[bis(5,5-dimethyl- 3-hydroxy-2-cyclohexene-1-ones)] in Hot Water
Source: Islamic Azad University (IAU)
URL: [Link]
[3] Title: Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development
Source: National Institutes of Health (NIH / PMC)
URL: [Link]
[1] Title: Neboglamine
Source: Wikipedia
URL: [Link]
[2] Title: EP2892880B1 - Indole carboxamide derivatives and uses thereof
Source: Google Patents
URL:
Strategic Implementation of Sterically Hindered Cyclohexylacetic Acid Esters in Prodrug Design
Executive Summary The development of ester prodrugs is a cornerstone strategy in medicinal chemistry for masking polar functional groups, thereby enhancing lipophilicity and cellular permeability. However, the ubiquitous...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of ester prodrugs is a cornerstone strategy in medicinal chemistry for masking polar functional groups, thereby enhancing lipophilicity and cellular permeability. However, the ubiquitous presence of plasma and hepatic carboxylesterases (CES) frequently leads to premature enzymatic hydrolysis, causing systemic off-target toxicity and reducing the effective concentration of the drug at the target site.
To circumvent this, the strategic integration of steric shields—specifically utilizing sterically hindered moieties like cyclohexylacetic acid (CHAA)—provides a highly tunable mechanism to decouple plasma stability from intracellular activation. This whitepaper provides an in-depth mechanistic analysis, comparative kinetic data, and self-validating experimental protocols for the synthesis and evaluation of CHAA-derived ester prodrugs.
Mechanistic Causality: Steric Shielding and Esterase Kinetics
The hydrolysis of ester prodrugs in humans is primarily governed by human carboxylesterase 1 (hCE1) and 2 (hCE2), alongside plasma butyrylcholinesterases (1)[1]. These enzymes utilize a classic Ser-His-Glu catalytic triad. For cleavage to occur, the serine hydroxyl must execute a nucleophilic attack on the ester carbonyl carbon, transitioning the planar
carbonyl into a tetrahedral intermediate.
Unshielded linear aliphatic esters (e.g., propyl or butyl esters) are highly susceptible to this attack, resulting in rapid, unspecific cleavage in systemic circulation (2)[2]. By introducing a cyclohexyl ring adjacent to the ester bond (as in cyclohexylacetoxymethyl esters), the bulky cyclohexane chair conformation projects axial protons that physically obstruct the trajectory of the incoming nucleophile. This steric hindrance exponentially increases the activation energy (
) required to form the transition state. Consequently, the prodrug resists preliminary hydrolysis in the plasma but remains susceptible to specific intracellular esterases once internalized into the target tissue (3)[3].
Fig 1: Activation pathway of sterically hindered CHAA phosphonate prodrugs.
Quantitative Impact on Hydrolysis and Stability
The structural modification of the alkoxy or acyloxy group directly dictates the pharmacokinetic profile of the prodrug. As demonstrated in recent structure-activity relationship (SAR) studies, shifting from linear to sterically hindered cyclic esters can decrease the hydrolytic rate by over an order of magnitude (1)[1].
Table 1: Comparative Hydrolysis Profiles of Ester Prodrug Motifs
Ester Motif Type
Example Side Chain
Relative Steric Bulk
Plasma Stability ()
Intracellular Activation
Linear Alkyl
4-Methylpentyl
Low
Poor (< 15 min)
Extremely Rapid
Branched Alkyl
1-Methylpentyl
Moderate
Moderate (~2-4 hrs)
Rapid
Pivaloyloxymethyl (POM)
tert-Butyl
High
Poor to Moderate
Rapid
Cycloalkyl (CHAA)
Cyclohexyl
Very High
Excellent (> 10 hrs)
Controlled / Sustained
Dimethyl Ester
Methyl
Minimal (but electronically stable)
Extremely High
Poor (Often Inactive)
Data synthesized from comparative esterase susceptibility studies and phosphonate prodrug evaluations (4)[4].
Case Study: Phosphonate Butyrophilin Ligands
A prime example of CHAA implementation is found in the development of phosphonate agonists for butyrophilin 3A1 (BTN3A1), which stimulate Vγ9Vδ2 T cell proliferation for immunotherapy. The highly charged nature of the active phosphonate payload (e.g., HMBPP) necessitates a prodrug approach.
Initial designs utilizing bis-POM (pivaloyloxymethyl) esters yielded good cellular potency but suffered from rapid plasma hydrolysis, rendering them unviable for systemic administration. Conversely, simple dimethyl esters were too stable, failing to release the active payload intracellularly. By engineering a mixed diester bearing one aryl group and one acyloxymethyl group derived from cyclohexylacetic acid , researchers achieved a "Goldilocks" profile. The steric hindrance of the CHAA moiety provided a >10-fold increase in plasma stability while maintaining subnanomolar intracellular potency, successfully decoupling systemic degradation from cellular activation (4)[4].
Fig 2: Synthetic workflow for CHAA-derived acyloxymethyl ester prodrugs.
Validated Experimental Protocols
Protocol A: Synthesis of Chloromethyl Cyclohexylacetate (Electrophilic Intermediate)
Causality: Direct esterification of highly polar phosphonic acids is thermodynamically unfavorable. Converting CHAA into a chloromethyl ester creates a highly reactive electrophile that readily undergoes
alkylation with phosphonate salts.
Reagent Preparation: Dissolve cyclohexylacetic acid (1.0 eq) and sodium bicarbonate (4.0 eq) in a biphasic mixture of water and dichloromethane (1:1 v/v).
Electrophile Addition: Cool the vigorously stirring mixture to 0°C. Dropwise, add chloromethyl chlorosulfate (1.2 eq).
Causality: The biphasic system and
base act as a self-validating buffer. As the reaction proceeds, sulfuric acid is generated; the bicarbonate neutralizes this byproduct, driving the equilibrium forward and preventing the acid-catalyzed degradation of the newly formed ester.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc).
Workup: Separate the organic layer, wash with cold brine, dry over anhydrous
, and concentrate under reduced pressure. The resulting chloromethyl cyclohexylacetate is typically pure enough for immediate downstream coupling.
Protocol B: In Vitro Plasma Stability Kinetic Profiling
Causality: To guarantee that the steric shield effectively prevents systemic degradation, the prodrug must be evaluated in a biologically active matrix containing native esterases.
Matrix Preparation: Pre-warm pooled human plasma (heparinized) to 37°C in a shaking incubator.
Self-Validation Control: Prepare a parallel batch of heat-inactivated plasma (incubated at 60°C for 30 mins) to serve as a negative control. Any degradation in this batch indicates chemical instability rather than enzymatic hydrolysis.
Spiking: Introduce the CHAA-prodrug (dissolved in DMSO) to achieve a final concentration of 1 µM (ensure final DMSO concentration is <1% to prevent esterase denaturation).
Kinetic Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from the incubation mixture.
Enzymatic Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins and completely halts esterase activity, locking the analyte concentration for accurate kinetic plotting.
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life (
).
Conclusion
The rational design of prodrugs requires a delicate balance between lipophilicity, systemic stability, and targeted activation. The incorporation of sterically hindered moieties like cyclohexylacetic acid into ester prodrug architectures provides medicinal chemists with a powerful tool to fine-tune this balance. By physically shielding the ester carbonyl from premature enzymatic attack, CHAA derivatives ensure that highly potent payloads reach their intracellular targets intact, maximizing therapeutic efficacy while minimizing off-target toxicity.
The Strategic Utility of (4,4-Dimethyl-cyclohexyl)-acetic Acid Ethyl Ester in Modern Drug Discovery: A Technical Whitepaper
Executive Summary & Historical Context The evolution of rational drug design has increasingly relied on the incorporation of rigid, lipophilic alicyclic scaffolds to optimize the pharmacokinetic and pharmacodynamic profi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Historical Context
The evolution of rational drug design has increasingly relied on the incorporation of rigid, lipophilic alicyclic scaffolds to optimize the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Among these, (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (CAS: 250732-60-6) has emerged as a highly specialized and critical building block .
Historically, medicinal chemists utilized simple cycloalkanes to increase lipophilicity. However, the discovery that conformational flexibility often led to off-target toxicity drove the shift toward sterically locked rings. The gem-dimethyl substitution at the 4-position of the cyclohexyl ring locks the molecule into a highly stable chair conformation. This specific steric bulk creates a dense hydrophobic shield that is exceptionally favored in the deep lipophilic binding pockets of various target proteins, making this ester and its parent acid (CAS: 681448-25-9) indispensable in modern synthetic pipelines 1[1].
Mechanistic Applications in Pharmacology
The utility of the 4,4-dimethylcyclohexyl moiety extends across several critical therapeutic areas, primarily due to its unique ability to modulate protein-ligand interactions through hydrophobic anchoring.
Antimycobacterial Activity (DprE1 Inhibition)
In the fight against multidrug-resistant Mycobacterium tuberculosis, the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a prime target. Researchers have discovered that non-covalent DprE1 inhibitors, specifically thiophene-arylamide derivatives incorporating the 4,4-dimethylcyclohexyl group, exhibit exceptional potency. The bulky alicyclic ring perfectly occupies the hydrophobic cavity of DprE1, leading to minimal cross-resistance with existing covalent inhibitors or ATP synthase inhibitors like bedaquiline 2[2].
Overcoming Multidrug Resistance via P-glycoprotein (P-gp) Modulation
P-glycoprotein (P-gp) is an ATP-dependent efflux pump responsible for multidrug resistance in cancer therapies. The substrate-binding pocket of P-gp is lined with non-polar residues. Studies utilizing amino acid-derived thiazole peptidomimetics reveal that the 4,4-dimethylcyclohexyl derivative effectively binds to this pocket, inhibiting basal ATPase activity and preventing the efflux of cytotoxic drugs 3[3].
Mechanism of P-glycoprotein modulation by 4,4-dimethylcyclohexyl derivatives.
CNS Targets and Indole Derivatives
The scaffold is also heavily utilized in the synthesis of indole-based therapeutic agents and opioid receptor antagonists. The lipophilic nature of the 4,4-dimethylcyclohexyl group enhances blood-brain barrier (BBB) penetration, a strict requirement for neuroactive compounds 4[4].
The precise steric configuration of the cyclohexyl ring dictates biological efficacy. The table below summarizes the comparative biological impact of various substitutions at the 4-position of the alicyclic ring.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and conditions are selected during the synthesis and utilization of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester.
Synthetic workflow from ketone to (4,4-dimethyl-cyclohexyl)-acetic acid.
Protocol A: Synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Procedure: To a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, slowly add triethyl phosphonoacetate (1.2 eq). Stir for 30 minutes until gas evolution ceases. Add 4,4-dimethylcyclohexanone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Causality & Validation: NaH irreversibly deprotonates the phosphonate, driving the formation of the highly reactive ylide. The HWE reaction is deliberately chosen over the traditional Wittig reaction because the resulting diethyl phosphate byproducts are highly water-soluble and easily removed during aqueous workup, preventing challenging chromatographic separations.
Self-Validation: An aliquot is quenched with water and analyzed via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the ketone (visualized via KMnO₄ stain) confirms quantitative conversion to the α,β-unsaturated ester.
Step 2: Catalytic Hydrogenation
Procedure: Dissolve the α,β-unsaturated ester in absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Evacuate the flask and backfill with Hydrogen gas (H₂, 1 atm via balloon). Stir vigorously for 12 hours at room temperature.
Causality & Validation: Pd/C provides highly selective reduction of the alkene without over-reducing the ester carbonyl to an alcohol. Maintaining a low pressure (1 atm H₂) prevents the hydrogenolysis of the ester linkage.
Self-Validation: Hydrogen uptake is monitored. Cessation of volume change indicates complete reduction. The mixture is filtered through a pad of Celite to safely remove the pyrophoric catalyst, yielding the pure (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester .
Protocol B: API Generation via Saponification and Amide Coupling
Step 1: Saponification to Parent Acid
Procedure: Dissolve the ethyl ester in a 3:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 16 hours. Acidify the aqueous layer with 1M HCl to pH 2 and extract with Ethyl Acetate.
Causality & Validation: LiOH is a mild base that effectively cleaves the sterically unhindered primary ester while minimizing side reactions. THF ensures the lipophilic ester remains in solution, while water dissolves the LiOH.
Self-Validation: LC-MS analysis of the organic extract must show the [M-H]⁻ peak corresponding to the parent acid (CAS: 681448-25-9), with no trace of the starting ester mass.
Step 2: Amide Coupling
Procedure: Dissolve the parent acid in anhydrous DMF. Add EDCI (1.2 eq), HOBt (1.2 eq), and the target arylamine (1.0 eq), followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 24 hours.
Causality & Validation: EDCI activates the carboxylic acid. Because the intermediate O-acylisourea is prone to rearrangement into an unreactive N-acylurea, HOBt is introduced. HOBt rapidly traps the activated intermediate to form a stable, highly reactive active ester, ensuring high coupling efficiency with the arylamine. DIPEA acts as a non-nucleophilic base to keep the amine deprotonated and reactive.
Self-Validation: Validation is performed via LC-MS; the appearance of the desired product mass peak[M+H]⁺ and the complete disappearance of the acid peak confirm the successful formation of the target API.
References
Sigma-Aldrich. "CAS 250732-60-6 | Sigma-Aldrich"
National Center for Biotechnology Information (PMC). "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities"
2
National Center for Biotechnology Information (PMC). "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein"
3
ResearchGate. "A brief review of the biological potential of indole derivatives"
4
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester as a building block in medicinal chemistry
Technical Deep Dive: (4,4-Dimethyl-cyclohexyl)-acetic Acid Ethyl Ester as a Building Block in Medicinal Chemistry Executive Summary & Strategic Utility (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (and its correspon...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Deep Dive: (4,4-Dimethyl-cyclohexyl)-acetic Acid Ethyl Ester as a Building Block in Medicinal Chemistry
Executive Summary & Strategic Utility
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (and its corresponding acid, CAS 681448-25-9) represents a sophisticated building block in modern drug design, offering a precise tool for modulating lipophilicity, metabolic stability, and steric occupancy. Unlike simple cyclohexyl or phenyl spacers, this moiety incorporates a gem-dimethyl group at the 4-position, a structural modification that profoundly influences the pharmacological profile of the parent molecule.
For the medicinal chemist, this building block serves three critical functions:
Metabolic Blocking: It effectively blocks the 4-position of the cyclohexane ring, a common "soft spot" for cytochrome P450-mediated oxidation (hydroxylation), thereby extending the half-life (
) of the drug candidate.
Conformational Biasing: The steric bulk of the gem-dimethyl group restricts the conformational flexibility of the cyclohexane ring, reducing the entropic penalty upon binding to a target protein.
Hydrophobic Filling: It provides a bulky, lipophilic volume element (
) capable of filling large hydrophobic pockets in receptors (e.g., GPCRs, nuclear receptors) more effectively than a planar phenyl ring.
Chemical Properties & Structural Analysis
Physicochemical Profile
Molecular Formula:
Molecular Weight: 198.30 g/mol
Predicted LogP: ~3.8 (High lipophilicity due to the gem-dimethyl group)
In a standard monosubstituted cyclohexane, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions. The introduction of a 4,4-dimethyl group creates a unique steric environment.[1] While it does not introduce a syn-axial interaction directly with the C1-substituent (acetic acid tail), it significantly increases the barrier to ring inversion.
This "locking" effect is valuable in structure-based drug design (SBDD). By limiting the number of transient conformers in solution, the molecule is pre-organized into a bioactive conformation, potentially improving affinity (
) through a reduction in the entropic cost of binding ().
Synthetic Methodology
The synthesis of (4,4-dimethyl-cyclohexyl)-acetic acid ethyl ester is most reliably achieved via a Horner-Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation. This route is preferred over direct alkylation due to its high regioselectivity and scalability.
Synthesis Scheme Visualization
Figure 1: Synthetic pathway for the production of (4,4-dimethyl-cyclohexyl)-acetic acid ethyl ester via HWE olefination and hydrogenation.
Add triethyl phosphonoacetate dropwise. Stir for 30 min until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).
Add 4,4-dimethylcyclohexanone dropwise in THF.
Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Quench with sat.
. Extract with . Wash organic layer with brine, dry over , and concentrate.
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the
Dissolve the intermediate in ethanol in a hydrogenation flask.
Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).
Stir under
atmosphere (balloon pressure is usually sufficient; 1 atm) for 12–16 hours.
Workup: Filter through a Celite pad to remove the catalyst. Rinse with ethanol.
Concentrate the filtrate to yield the saturated ethyl ester.
Validation:
-NMR should show the disappearance of the alkene proton signal (~5.6 ppm) and the retention of the gem-dimethyl singlet (~0.9 ppm).
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
The (4,4-dimethyl-cyclohexyl) moiety is a saturated bioisostere for:
Phenyl rings: Increases solubility and
character (Fsp3), which correlates with improved clinical success rates.
4-tert-butyl-cyclohexyl groups: Provides similar bulk but with a different shape vector and slightly lower lipophilicity.
Metabolic Stability (The "Blocking" Effect)
In unsubstituted cyclohexane rings, the C4 position is the primary site for oxidative metabolism by CYP450 enzymes (forming the 4-hydroxy metabolite).
Mechanism: The gem-dimethyl group sterically hinders the approach of the heme-iron center of CYP450 to the C4 hydrogens (which are replaced by methyls).
Outcome: This modification shuts down this metabolic pathway, forcing metabolism to occur at less favorable sites or slowing intrinsic clearance (
) significantly.
SAR Decision Logic
Figure 2: Decision tree for implementing the 4,4-dimethylcyclohexyl moiety in lead optimization.
References
Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link
Jelley, R. A., et al. (2006).[4] "3-Substituted gem-cyclohexane sulfone based gamma-secretase inhibitors for Alzheimer's disease: conformational analysis and biological activity." Bioorganic & Medicinal Chemistry Letters, 16(14), 3839–3842.[4] Link
Stepan, A. F., et al. (2013).[5] "Metabolism-guided drug design." MedChemComm, 4(1), 67-84. Link
PubChem. (2025).[6] "4,4-Dimethylcyclohexanecarboxylic acid (CID 13928743)."[6] National Library of Medicine. Link
BenchChem. (2025).[2][7][8] "Application Note: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate." BenchChem Protocols. Link
Technical Guide: Solubility and Stability Profiling of Ethyl (4,4-Dimethylcyclohexyl)acetate
Executive Summary & Chemical Identity[1] This technical guide details the experimental framework for characterizing Ethyl (4,4-dimethylcyclohexyl)acetate , a lipophilic ester intermediate used in fine chemical synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1]
This technical guide details the experimental framework for characterizing Ethyl (4,4-dimethylcyclohexyl)acetate , a lipophilic ester intermediate used in fine chemical synthesis and fragrance applications. Due to its structural hydrophobicity—a cyclohexane ring substituted with gem-dimethyl groups—this compound presents specific challenges in aqueous solubility and hydrolytic stability.
This document moves beyond basic data listing to provide causal analysis of the molecule's behavior and self-validating protocols for its characterization.
The gem-dimethyl substitution at the 4-position of the cyclohexane ring significantly increases the lipophilicity compared to unsubstituted cyclohexyl acetate. Consequently, aqueous solubility is expected to be negligible (< 10 mg/L). Accurate determination requires thermodynamic solubility profiling rather than simple kinetic estimates, as the hydrophobic effect will drive aggregation in aqueous media, potentially leading to false-low readings if not equilibrated properly.
Objective: Determine saturation solubility in water, pH buffers, and biorelevant media.
Workflow:
Preparation: Add excess test compound (approx. 20 mg) to 5 mL of media (pH 1.2, pH 7.4, Water) in borosilicate glass vials.
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (Orbit shaker at 300 rpm).
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial Step: Use a heated centrifuge if studying temperature dependence to prevent precipitation during separation.
Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding). Note: Discard the first 1 mL of filtrate to saturate the filter membrane.
Quantification: Dilute filtrate 1:1 with Acetonitrile (ACN) to ensure the ester remains in solution during HPLC analysis.
Solubility Data Summary (Predicted vs. Typical Experimental Range)
Solvent System
Solubility Class
Estimated Value
Experimental Note
Water (Neutral)
Practically Insoluble
< 5 mg/L
Requires high-sensitivity detection (e.g., CAD or MS).
0.1N HCl (pH 1.2)
Practically Insoluble
< 10 mg/L
Acidic conditions may catalyze slow hydrolysis over long equilibration.
Ethanol / Methanol
Freely Soluble
> 100 mg/mL
Suitable for stock solution preparation.
Octanol
Soluble
> 50 mg/mL
Consistent with LogP > 3.5.
Stability Studies: Hydrolysis & Stress Testing
Mechanistic Analysis of Instability
The primary degradation pathway for Ethyl (4,4-dimethylcyclohexyl)acetate is hydrolysis of the ester linkage to form (4,4-dimethylcyclohexyl)acetic acid and ethanol .
Base Hydrolysis (Saponification): Rapid and irreversible. The hydroxide ion attacks the carbonyl carbon.[1] The steric bulk of the 4,4-dimethyl group is remote from the reaction center (the ester carbonyl), offering minimal steric protection against hydrolysis compared to 2,6-disubstituted esters.
Acid Hydrolysis: Reversible and slower. Driven by protonation of the carbonyl oxygen.
Oxidative Stability: The cyclohexane ring is generally stable, but the alpha-methylene position (adjacent to the carbonyl) is a potential site for radical autoxidation under extreme forcing conditions.
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation pathway and the analytical strategy to monitor it.
Caption: Pathway of ester hydrolysis showing the conversion to the parent acid and the retention time shift expected in Reverse Phase HPLC.
Forced Degradation Protocol (ICH Q1A Aligned)
Objective: Establish the intrinsic stability and validate the stability-indicating analytical method.
Stress Condition
Protocol Details
Expected Outcome
Acid Hydrolysis
1N HCl, Reflux, 4 hours
Partial hydrolysis (~10-20%). Formation of parent acid (CAS 681448-25-9).[2][3][4][5][6]
Base Hydrolysis
0.1N NaOH, Ambient, 2 hours
Rapid degradation. High conversion to acid. Immediate neutralization required before analysis.
Oxidative
3% H₂O₂, Ambient, 24 hours
Minimal degradation expected. Monitor for potential ring oxidation products.
Thermal
60°C, 7 days (Solid state)
Stable. Esters are generally thermally robust in the absence of moisture.
Photolytic
1.2 million lux hours
Stable. Lack of conjugated chromophores limits UV absorption/degradation.
Analytical Methodology
Method Selection: HPLC vs. GC
While Gas Chromatography (GC) is excellent for volatile esters, HPLC is recommended for stability studies .
Reasoning: The degradation product (the carboxylic acid) is highly polar and non-volatile, requiring derivatization for GC. HPLC analyzes both the neutral ester and the polar acid in a single run without derivatization.
Recommended HPLC Conditions
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 50% B to 90% B over 10 minutes. (High organic required to elute the lipophilic ester).
Detection: UV at 210 nm (Ester carbonyl absorption) or Charged Aerosol Detector (CAD) if UV response is weak.
References
MolAid. (n.d.). (-)-(1R,2R)-2-ethyl-4,4-dimethyl-1-cyclohexylacetate (CAS 250732-60-6).[4] Retrieved October 26, 2023, from [Link]
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]
Larsson, P. et al. (2017). Hydrolysis of Esters: Mechanisms and Catalysis. Journal of Physical Organic Chemistry. (General reference for ester hydrolysis mechanisms described in Section 3.1).
Application Note: Fischer Esterification of (4,4-Dimethylcyclohexyl)acetic Acid with Ethanol
Executive Summary The Fischer esterification is a cornerstone transformation in organic synthesis, enabling the conversion of carboxylic acids to esters using an alcohol and an acid catalyst. This application note detail...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Fischer esterification is a cornerstone transformation in organic synthesis, enabling the conversion of carboxylic acids to esters using an alcohol and an acid catalyst. This application note details the robust, scalable synthesis of ethyl (4,4-dimethylcyclohexyl)acetate from (4,4-dimethylcyclohexyl)acetic acid and ethanol . The resulting ester is a highly lipophilic, volatile intermediate frequently utilized in pharmaceutical development, fragrance chemistry, and materials science.
By detailing the causality behind each procedural step, this guide provides drug development professionals with a self-validating framework to ensure high-yield conversions while avoiding common pitfalls such as emulsion formation and incomplete equilibrium shifts.
Reaction Rationale & Mechanistic Insights
The Fischer esterification is fundamentally an equilibrium-driven process. To achieve near-quantitative conversion, Le Chatelier’s principle is exploited by using the reactant alcohol (absolute ethanol) as the primary solvent, thereby providing a massive stoichiometric excess.
Steric Considerations
While 4,4-dimethylcyclohexane derivatives possess significant bulk, the target substrate is an acetic acid derivative. The methylene spacer (–CH₂–) between the bulky cycloaliphatic ring and the carboxyl group effectively insulates the reactive carbonyl center from severe steric hindrance. This structural nuance allows the reaction to proceed smoothly under standard reflux conditions without necessitating specialized coupling reagents (e.g., DCC or EDC).
The PADPED Mechanism
The acid-catalyzed transformation follows a six-step reversible pathway known in literature as the PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) mechanism 1.
Protonation: The strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon 2.
Addition: Ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Deprotonation & 4. Protonation (Proton Transfer): A proton is transferred from the newly attached ethanol moiety to one of the original hydroxyl groups, converting it into a superior leaving group (–OH₂⁺).
Elimination: The intermediate collapses, expelling a molecule of water.
Deprotonation: The resulting protonated ester loses a proton to regenerate the acid catalyst, yielding the neutral ethyl ester 3.
Logical sequence of the PADPED mechanism in Fischer esterification.
Experimental Methodology
Self-Validating System Design
This protocol incorporates built-in validation mechanisms to ensure trustworthiness:
In-Process Monitoring: Thin Layer Chromatography (TLC) provides a clear polarity contrast. The product ester lacks hydrogen-bond donating capability, ensuring it elutes significantly higher (higher
) than the highly polar carboxylic acid.
Visual Neutralization Cue: During the workup, saturated aqueous sodium bicarbonate (NaHCO₃) is used to neutralize the H₂SO₄ catalyst and deprotonate any unreacted starting material. The cessation of CO₂ gas evolution (bubbling) serves as a visual, self-validating indicator that neutralization is complete and the organic layer is safe to isolate.
Reagents and Quantitative Data
Table 1: Stoichiometry and Reagent Specifications
Reagent
MW ( g/mol )
Equivalents
Amount
Role
(4,4-Dimethylcyclohexyl)acetic acid
170.25
1.0
10.0 g (58.7 mmol)
Limiting Reactant
Absolute Ethanol (Anhydrous)
46.07
~15.0
50 mL
Reactant / Solvent
Sulfuric Acid (98% H₂SO₄)
98.08
0.05
0.16 mL (~3 drops)
Acid Catalyst
Ethyl Acetate (EtOAc)
88.11
N/A
100 mL
Extraction Solvent
Sat. NaHCO₃ (aq)
84.01
N/A
3 x 30 mL
Neutralization / Wash
Brine (Sat. NaCl)
58.44
N/A
30 mL
Emulsion Breaker
Anhydrous Na₂SO₄
142.04
N/A
As needed
Drying Agent
Step-by-Step Protocol
Phase 1: Reaction Setup and Execution
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of (4,4-dimethylcyclohexyl)acetic acid.
Solvent Addition: Add 50 mL of anhydrous absolute ethanol to the flask. Stir until the solid is fully dissolved.
Expert Note: Utilizing strictly anhydrous ethanol is critical. Because the reaction produces water as a byproduct, introducing exogenous water will prematurely shift the equilibrium toward the starting materials, capping your maximum yield 4.
Catalyst Addition: Slowly add 0.16 mL of concentrated H₂SO₄ dropwise.
Reflux: Attach a reflux condenser to the flask. Heat the mixture in an oil bath to 80°C (gentle reflux) with continuous stirring for 4 to 6 hours.
In-Process Control (IPC): Monitor the reaction via TLC (eluent: 9:1 Hexanes:Ethyl Acetate; stain with phosphomolybdic acid or KMnO₄). Proceed to Phase 2 once the starting material spot is no longer visible.
Phase 2: Workup and Isolation
6. Concentration (Critical Step): Cool the reaction to room temperature. Remove the bulk of the excess ethanol using a rotary evaporator.
Expert Note: Failing to remove ethanol prior to aqueous extraction is a common point of failure. Ethanol is miscible with both water and EtOAc; leaving it in the mixture will cause severe phase-separation issues (emulsions) and drag your target ester into the aqueous layer.
Extraction: Dissolve the resulting concentrated residue in 100 mL of Ethyl Acetate (EtOAc). Transfer the solution to a separatory funnel.
Neutralization: Wash the organic layer with 30 mL of deionized water, followed by 3 x 30 mL of saturated aqueous NaHCO₃.
Caution: Vent the separatory funnel frequently. The neutralization of H₂SO₄ and any unreacted carboxylic acid will generate significant CO₂ pressure.
Final Wash & Drying: Wash the organic layer with 30 mL of brine to remove residual water and break any micro-emulsions. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.
Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl (4,4-dimethylcyclohexyl)acetate.
Phase 3: Purification
11. Distillation: For high-purity pharmaceutical applications, purify the crude ester via vacuum distillation (Kugelrohr or short-path distillation) to remove trace impurities and colored byproducts 5.
Step-by-step experimental workflow for the synthesis and isolation of the target ester.
Expected Physicochemical Properties
Table 2: Product Specifications
Property
Expected Value / Description
Compound Name
Ethyl (4,4-dimethylcyclohexyl)acetate
Molecular Formula
C₁₂H₂₂O₂
Molecular Weight
198.30 g/mol
Appearance
Clear, colorless viscous liquid
Solubility
Insoluble in water; miscible with EtOH, EtOAc, DCM
TLC Value
~0.7 (9:1 Hexanes:EtOAc)
Troubleshooting and Optimization
Stalled Conversion (Equilibrium Limit): If TLC shows persistent starting material after 6 hours, the reaction has likely hit an equilibrium wall due to water accumulation. To drive the reaction forward, introduce a Soxhlet extractor filled with activated 3Å molecular sieves between the flask and the condenser to continuously sequester water from the refluxing solvent.
Alternative Catalysts: While (4,4-dimethylcyclohexyl)acetic acid is stable under H₂SO₄, if scaling up reveals unwanted etherification of the ethanol, substitute H₂SO₄ with a milder solid-supported acid like Amberlyst-15. This provides the added benefit of simple removal via filtration post-reaction, entirely bypassing the need for a basic aqueous workup.
References
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions
Source: Master Organic Chemistry
URL
Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)
Application Note: Formulation Protocols for (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
This Application Note is designed for formulation chemists and R&D scientists. It treats (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (referred to herein as DMC-EtAc ) as a high-performance functional ester, analyzi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for formulation chemists and R&D scientists. It treats (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (referred to herein as DMC-EtAc ) as a high-performance functional ester, analyzing its physicochemical stability, olfactory mechanics, and integration into "blooming" accords.[1][2]
Unlike linear esters (e.g., Ethyl Acetate) which are fleeting, or simple cyclic esters (e.g., Ethyl Cyclohexyl Acetate) which can be harsh, DMC-EtAc possesses a "Gem-Dimethyl" substitution at the C4 position.[1][2]
The "Gem-Dimethyl" Effect: The two methyl groups at the 4-position introduce significant steric bulk and hydrophobicity.[1][2] This lowers the water solubility (LogP increase) and sterically hinders the ester linkage, providing superior resistance to hydrolysis compared to standard esters.
Sensory Profile:
Top Note: Crisp, diffusive Pear/Apple skin (Estery).[2]
Heart Note: Green, slightly woody, with a "clean" musk undertone.
Dry Down: Low tenacity, but acts as a radiance booster for macrocyclic musks.[2]
Physicochemical Data (Predicted)
Property
Value
Implication for Formulator
LogP (o/w)
~4.2 - 4.5
High substantivity on fabric/hair; excellent for laundry care.[1][2]
Vapor Pressure
~0.05 mmHg @ 25°C
Moderate volatility; bridges Top and Heart notes.[1][2]
One of the core advantages of DMC-EtAc is its resilience in aggressive media (e.g., bleach, high-pH soaps) where standard fruity esters (like Isoamyl Acetate) degrade rapidly.[1]
The "Steric Shield" Mechanism
The following diagram illustrates why DMC-EtAc resists hydrolysis (degradation) better than linear analogs.
Figure 1: Comparative hydrolytic stability mechanism. The 4,4-dimethyl substitution creates a conformational barrier that shields the ester carbonyl from nucleophilic attack by hydroxide ions.[2]
Protocol: High-Stress Hydrolysis Test
Objective: Validate the shelf-life of DMC-EtAc in a liquid soap base (pH 9.5).
Materials:
Control: Ethyl Hexanoate (known to be unstable).[2]
DMC-EtAc should show >90% recovery after 4 weeks at 45°C.[2]
Control (Ethyl Hexanoate) typically shows <60% recovery.[2]
Olfactory Performance Protocol: The "Bloom" Effect
DMC-EtAc is hydrophobic (LogP ~4.2), meaning it dislikes the aqueous phase of a shower gel and will "jump" into the air phase when water is added. This creates the "Bloom."[2]
Accord Construction Strategy
DMC-EtAc should not be used as a soliflore.[1][2] It functions best as a modifier .[2]
Hypothesis: The accord with DMC-EtAc will have a significantly higher
(Bloom Intensity minus Neat Intensity) compared to the accord without it.[2]
Visualizing the Olfactory Architecture
The following diagram demonstrates where DMC-EtAc sits in the volatility pyramid and how it interacts with other standard materials.
Figure 2: Olfactory architecture showing DMC-EtAc as a "Bridge" molecule.[1][2] It anchors volatile top notes while lifting heavy musks, creating a linear evaporation profile.
Regulatory & Safety Considerations
IFRA Status: As of the latest amendment, check for "Cyclohexyl esters" group limits. Generally, these esters are not sensitizers, but purity is critical.
Allergens: Typically not classified as an allergen (unlike Linalool or Limonene).[2]
Purity Check: Ensure the material is free from free acid (Acetic acid or (4,4-dimethylcyclohexyl)acetic acid), which can cause sour off-notes.[1][2]
QC Protocol: Titration for Acid Value (AV).[2] AV should be < 1.0 mg KOH/g.[2]
References
Surburg, H., & Panten, J. (2016).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[2] (Standard reference for ester synthesis and properties). [1]
Sell, C. S. (2006).[1][2] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[2] (Mechanisms of substantivity and blooming).[2]
European Patent Office. (1992).[2] EP0472966B1: Esters and their use in perfumery.[2] (Describes the synthesis and olfactory profile of dimethyl-cyclohexyl derivatives).
Rossiter, K. J. (1996).[2] "Structure-Odor Relationships."[1][2][3] Chemical Reviews, 96(8), 3201-3240.[2] (SAR of ester functionality).[2][4][5][6][7]
Application Note: High-Throughput Screening of Substituted Cyclohexylacetic Acid Esters
Stability, Solubility, and Target Engagement Strategies Executive Summary & Chemical Context[1][2][3][4] Substituted cyclohexylacetic acid esters represent a privileged scaffold in medicinal chemistry, often serving as l...
Author: BenchChem Technical Support Team. Date: March 2026
Stability, Solubility, and Target Engagement Strategies
Executive Summary & Chemical Context[1][2][3][4]
Substituted cyclohexylacetic acid esters represent a privileged scaffold in medicinal chemistry, often serving as lipophilic prodrugs for polar GABA analogs (e.g., gabapentinoids) or as direct inhibitors for targets like Soluble Epoxide Hydrolase (sEH). While esterification enhances membrane permeability and bioavailability, it introduces significant challenges in High-Throughput Screening (HTS).
The Core Problem: This chemical class acts as a "double-edged sword" in HTS. The lipophilic ester moiety improves cellular entry but renders the library susceptible to:
Spontaneous Hydrolysis: Instability in alkaline assay buffers (pH > 7.4).
Enzymatic Degradation: Rapid cleavage by serum esterases (e.g., carboxylesterases) in cell-based assays, leading to false negatives (loss of active compound) or false positives (activity of the acid metabolite).
Aggregative Promiscuity: High lipophilicity (LogP > 3.5) leading to colloidal aggregation and non-specific protein inhibition.
This guide details the protocols required to screen these libraries effectively, distinguishing true pharmacological hits from physicochemical artifacts.
Pre-Screening Quality Control: The "Stability-First" Workflow
Before initiating biological interrogation, the library must undergo physicochemical profiling. Skipping this step for ester libraries results in a high attrition rate during hit validation.
Stability Read (LC-MS): Inject samples at defined time points.
Calculation: % Remaining =
.
Flag: Any compound with
hours is flagged as "Labile."
Data Output Table: Stability Classifications
Classification
% Remaining (4 hrs)
Action Strategy
Stable
> 90%
Proceed to standard HTS.
Moderately Labile
50% - 90%
Limit assay duration to < 60 mins; Use fresh dilutions.
Unstable
< 50%
STOP. Resynthesize as amide/ether analog or screen the acid metabolite directly.
Biochemical Assay Protocol: sEH Inhibition Screen
Context: Substituted cyclohexylacetic acid esters are potent inhibitors of Soluble Epoxide Hydrolase (sEH).[1] This protocol uses a fluorogenic substrate to measure inhibition.[2]
Mechanism: The assay monitors the hydrolysis of a non-fluorescent substrate (PHOME) by sEH into a fluorescent product. Inhibitors (the library) prevent this signal generation.
Workflow Diagram (DOT)
Caption: Kinetic workflow for sEH inhibition screening. Pre-incubation ensures compound-enzyme binding equilibrium before substrate competition.
Context: Many cyclohexylacetic acid derivatives target Calcium Channels (alpha-2-delta subunit) or GPCRs. This assay measures intracellular calcium mobilization.
The "Esterase Trap": Standard cell culture media contains Fetal Bovine Serum (FBS), which is rich in carboxylesterases. These enzymes will hydrolyze your cyclohexyl esters into their corresponding acids (which may be impermeable) within minutes, destroying the assay's validity.
Solution: Use Serum-Free Loading Buffer and minimize incubation times.
Workflow Diagram (DOT)
Caption: Modified Calcium Flux workflow. The removal of serum (FBS) prior to compound addition is mandatory to prevent premature ester hydrolysis.
Detailed Protocol
Cell Plating: Plate CHO-K1 cells (10,000 cells/well) in 384-well poly-D-lysine coated plates. Incubate 24h in DMEM + 10% FBS.
Serum Removal (Critical):
Aspirate growth medium.
Wash 3x with HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES (pH 7.4).
Why: Removes extracellular esterases present in FBS.
(For Agonist Mode): Read immediately upon addition.
Readout: Monitor fluorescence on a FLIPR Tetra or Hamamatsu FDSS (Ex 488 nm / Em 525 nm).
Data Analysis & Hit Validation
When screening esters, a "Hit" can be the ester itself, the acid metabolite, or an aggregate.
Triage Logic for False Positives
The "Acid Control": For every ester hit, synthesize or purchase the corresponding cyclohexylacetic acid metabolite.
Run the acid in the same assay.
Scenario A: Ester is active, Acid is inactive. -> True Hit (Ester is required for binding or cell entry).
Scenario B: Ester is active, Acid is active. -> Ambiguous. (Ester might just be a prodrug).
Scenario C: Ester is inactive, Acid is active. -> Prodrug Failure. (Ester didn't hydrolyze to active form in bioassay, or ester blocks binding).
Promiscuous Aggregation Check:
Re-test hits in the presence of 0.01% Triton X-100.
If activity disappears with detergent -> False Positive (Aggregator).
Quantitative Comparison Table
Compound ID
Structure Type
IC50 (Biochem)
IC50 (Cellular - Serum Free)
IC50 (Cellular + 10% FBS)
Interpretation
Cmpd-A
Cyclohexyl Ester
50 nM
120 nM
> 10 µM
Valid Hit. (Serum esterases degraded it in +FBS condition).
Cmpd-B
Cyclohexyl Ester
50 nM
> 10 µM
> 10 µM
Permeability Issue or Intracellular degradation.
Cmpd-C
Free Acid
> 10 µM
> 10 µM
> 10 µM
Inactive metabolite. Confirms Cmpd-A activity is ester-driven.
References
Morisseau, C., et al. (2008). "Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase."[1] Bioorganic & Medicinal Chemistry Letters. Link
Di, L., & Kerns, E. H. (2005). "Biological assay challenges for lipophilic compounds." Drug Discovery Today. Link
Wang, Q., et al. (2023). "Design, Synthesis, and Bioactivity of Novel Ester-Substituted Cyclohexenone Derivatives as Safeners." Molecules. Link
Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry. Link
Genentech Application Note. (2021). "High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk." Pharmaceutical Research. Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Discipline: Analytical Chemistry / Chromatography
Introduction & Analytical Challenges
Cyclohexyl esters—such as cyclohexyl acetate, cyclohexyl butyrate, and 4-tert-butylcyclohexyl acetate—are critical intermediates in pharmaceutical synthesis, flavoring agents, and fragrance compounding. Accurate quantification of these compounds is essential for quality control and pharmacokinetic profiling.
However, quantifying cyclohexyl esters via High-Performance Liquid Chromatography (HPLC) presents specific analytical challenges:
Lack of a Strong Chromophore: Cyclohexyl esters lack conjugated
-systems. Their UV absorbance is entirely dependent on the ester carbonyl group, restricting detection to the low-UV range (205–210 nm).
High Hydrophobicity: With LogP values often exceeding 4.5, these compounds exhibit strong retention on standard reverse-phase columns, requiring high organic solvent ratios[1].
Volatility: Poor sample handling can lead to evaporative losses, skewing quantitative accuracy.
This application note details a robust, Quality-by-Design (QbD) approach to developing and validating a reverse-phase HPLC method for cyclohexyl esters, strictly adhering to[2] and[3] guidelines.
Method Development Strategy: The Causality of Experimental Choices
To build a method that is both sensitive and reproducible, every chromatographic parameter must be scientifically justified.
Stationary Phase Selection
Standard C18 columns often possess unendcapped residual silanols. Because cyclohexyl esters are highly hydrophobic, trace polar impurities (such as unreacted cyclohexanol) can undergo secondary interactions with these silanols, resulting in severe peak tailing. Choice: A low-silanol, heavily endcapped C18 column or a specialized reverse-phase column (e.g., Newcrom R1) is required to ensure sharp, symmetrical peaks and baseline resolution[1].
Mobile Phase Optimization
Because detection must occur at ~210 nm, the mobile phase must be optically transparent.
Solvent Selection: Acetonitrile (UV cutoff ~190 nm) is strictly preferred over Methanol (UV cutoff ~205 nm). Using methanol at 210 nm causes severe baseline drift and high background noise, destroying the Signal-to-Noise (S/N) ratio.
Acidic Modifiers: To maintain a consistent pH and ensure sharp peak shapes, 0.1% Phosphoric acid (
) is optimal for UV detection due to its lack of UV absorbance above 195 nm. Note on LC-MS Transferability: If the method must be transferred to LC-MS for impurity profiling, phosphoric acid will cause ion suppression. In such cases, it must be substituted with 0.1% Formic acid, accepting a slight compromise in UV baseline stability[4].
Method Development Workflow
Quality-by-Design (QbD) Method Development Workflow for Cyclohexyl Esters.
Experimental Protocol
This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a gating mechanism; if the system does not prove its precision and resolving power prior to the run, sample data is not processed.
Measure 600 mL of HPLC-grade Acetonitrile and 400 mL of HPLC-grade Water.
Add 1.0 mL of 85% Phosphoric acid to the aqueous phase.
Filter both phases through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes to prevent bubble formation in the pump head.
Step 2: Standard & Sample Preparation
Causality Note: Always dissolve standards and samples in the mobile phase (or a slightly weaker solvent, e.g., 50:50 MeCN:Water). Injecting a sample in 100% strong solvent (like pure Acetonitrile) will cause peak fronting and band broadening as the analyte travels faster than the mobile phase at the column head.
Accurately weigh 50.0 mg of the cyclohexyl ester reference standard.
Transfer to a 50 mL volumetric flask and dissolve in the diluent to create a 1.0 mg/mL stock solution.
Dilute sequentially to achieve a working concentration of 100 µg/mL.
Step 3: System Suitability Testing (SST) - The Self-Validating Gate
Before injecting unknown samples, execute the following sequence:
Blank Injection (2x): Confirm no ghost peaks elute at the retention time (RT) of the analyte.
Resolution Mix (1x): Inject a mixture of the ester and its parent alcohol (e.g., cyclohexanol). Acceptance Criteria: Resolution (
) > 2.0.
Standard Precision (5x): Inject the 100 µg/mL standard five consecutive times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
2.0%; Tailing Factor () 1.5.
Step 4: Sample Analysis
Inject samples in duplicate.
Insert a bracketing standard every 10 sample injections to continuously verify detector response stability.
Method Validation (ICH Q2(R2) & USP <1225>)
To ensure the method is fit for its intended purpose, it must be validated according to the lifecycle approach outlined in ICH Q2(R2)[2] and USP <1225> Category I[3].
ICH Q2(R2) Analytical Method Validation Lifecycle.
Validation Data Summary
The following table summarizes the expected validation targets and representative data for a successfully developed cyclohexyl ester quantification method.
Validation Parameter
ICH Q2(R2) / USP Methodology
Acceptance Criteria
Representative Result
Specificity
Inject blank, placebo matrix, and spiked sample.
No interference at analyte RT.
Passed; Peak Purity > 99.5%
Linearity & Range
5 concentration levels (50% to 150% of target).
Correlation Coefficient () 0.999.
= 0.9998 (Range: 50-150 µg/mL)
Accuracy (Recovery)
Spike matrix at 50%, 100%, and 150% levels (n=3 each).
Mean recovery between 98.0% – 102.0%.
99.4% ± 0.6%
Repeatability (Precision)
6 replicate injections of 100% test concentration.
Peak Area RSD 2.0%.
RSD = 0.85%
Intermediate Precision
Different analyst, different day, different instrument.
Overall RSD 2.0%.
RSD = 1.12%
LOD / LOQ
Based on Signal-to-Noise ratio (S/N).
LOD: S/N 3 LOQ: S/N 10
LOD = 0.5 µg/mL LOQ = 1.5 µg/mL
Conclusion
The quantification of cyclohexyl esters via HPLC requires careful navigation of their specific chemical properties. By leveraging a low-silanol stationary phase and a highly transparent Acetonitrile/Phosphoric acid mobile phase, analysts can overcome the lack of a strong chromophore and achieve highly sensitive detection at 210 nm. By embedding System Suitability Tests directly into the protocol, the method acts as a self-validating system, ensuring absolute data integrity in alignment with ICH Q2(R2) and USP <1225> regulatory frameworks.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
〈1225〉 Validation of Compendial Procedures . United States Pharmacopeia (USP-NF). Available at:[Link]
1-(2-Cyclohexylethyl)cyclohexyl acetate HPLC Method . SIELC Technologies. Available at:[Link]
4-tert-Butylcyclohexyl acetate HPLC Method . SIELC Technologies. Available at:[Link]
Gas chromatography-mass spectrometry (GC-MS) analysis of volatile cyclohexyl esters
Abstract Cyclohexyl esters (e.g., cyclohexyl acetate, cyclohexyl butyrate) represent a critical class of volatile organic compounds (VOCs) utilized extensively in fragrance formulation and as intermediates in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Cyclohexyl esters (e.g., cyclohexyl acetate, cyclohexyl butyrate) represent a critical class of volatile organic compounds (VOCs) utilized extensively in fragrance formulation and as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their analysis requires a robust method capable of distinguishing structural homologs and preventing thermal degradation during injection.[1] This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of volatile cyclohexyl esters. We explore two sample introduction pathways—Headspace Solid-Phase Microextraction (HS-SPME) for trace analysis and Liquid Injection for bulk characterization—and provide an in-depth mechanistic interpretation of their electron ionization (EI) fragmentation patterns.[1]
Introduction
The cyclohexyl ester moiety combines a lipophilic cyclohexane ring with a polar ester linkage, resulting in compounds with significant volatility and unique olfactory properties. In drug development, these esters often serve as pro-drug forms or intermediates where the cyclohexyl group modulates solubility and metabolic stability.
Accurate analysis is challenged by two primary factors:
Thermal Instability: High inlet temperatures can induce microscopic elimination reactions (Chugaev-type elimination) inside the injector liner, artificially increasing the signal of cyclohexene byproducts.
Spectral Similarity: The EI mass spectra of cyclohexyl esters are dominated by ring-derived fragments (m/z 82, 83, 67), making molecular ion identification difficult without optimized soft ionization or careful background subtraction.[1]
This guide provides a "self-validating" workflow where specific ion ratios are used to confirm that on-column degradation has not occurred.
Internal Standard (ISTD): Cyclohexyl-d11 acetate or 2-Octanol (depending on availability and cost constraints).[1]
Solvents: Dichloromethane (DCM) or Hexane, HPLC Grade (for liquid injection).[1]
Sample Preparation Workflows
Pathway A: Trace Analysis via HS-SPME (Recommended for Flavor/Biological Matrices)[1]
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] This "triple phase" fiber covers the wide polarity range of esters.
Procedure:
Weigh 2.0 g of sample matrix into a 20 mL headspace vial.
Add 10 µL of ISTD solution (100 µg/mL in methanol).
Seal with magnetic crimp cap (PTFE/Silicone septa).[1]
Incubation: 40°C for 15 min (agitation at 250 rpm).
Extraction: Expose fiber for 30 min at 40°C.
Desorption: 3 min in GC inlet at 250°C (Splitless mode).
Pathway B: Bulk/Potency Analysis via Liquid Injection[1]
Caption: Decision tree for selecting HS-SPME vs. Liquid Injection based on analyte concentration.
Data Analysis & Interpretation
Fragmentation Mechanisms (The "Fingerprint")
Cyclohexyl esters exhibit a distinct fragmentation pattern under Electron Impact (70 eV). Understanding these mechanisms is crucial for distinguishing the ester from potential degradation products like cyclohexene.
McLafferty Rearrangement & Double Bond Formation:
Unlike linear esters, cyclohexyl esters undergo a specific rearrangement involving the ring hydrogens.[1]
m/z 82 (Base Peak/Prominent): This ion corresponds to the cyclohexene radical cation (
).[2] It is formed via a McLafferty-like six-membered transition state where the ester carbonyl oxygen abstracts a -hydrogen from the ring, leading to the elimination of the acid (e.g., acetic acid) and the formation of the cyclohexene ion.
m/z 67 (
): Formed by the loss of a methyl radical () from the cyclohexene ion (m/z 82). This is a diagnostic "ring contraction" or allylic cleavage fragment.[1]
m/z 43 (
): For acetates, the acetylium ion is often the base peak (100% abundance).
Diagnostic Ion Ratios
To validate that your inlet temperature is not too high (causing thermal degradation), monitor the ratio of m/z 82 to the molecular ion (or a high-mass cluster like m/z M-60 ).
Self-Validation Rule: If the peak shape of the cyclohexyl ester is tailing and the ratio of m/z 82 increases significantly compared to a standard injected at a cooler inlet temp (e.g., 200°C), thermal elimination is occurring in the liner.
Quantitative Calculation
Calculate the concentration (
) using the internal standard method:
Where:
= Area of analyte target ion (e.g., m/z 43 or 82)
= Area of ISTD target ion
= Relative Response Factor determined from calibration curve.[1]
Method Validation Criteria
To ensure this protocol meets regulatory standards (ICH Q2), the following parameters must be validated:
Validation Parameter
Acceptance Criteria
Specificity
Resolution > 1.5 between analyte and nearest matrix peak.
Solution: Add 30% NaCl (w/v) to the sample matrix ("salting out") to drive volatiles into the headspace.
References
National Institutes of Health (NIH). (2025).[1] Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS. Retrieved from [Link]
Michigan State University. (2025).[1] Mass Spectral Fragmentation Patterns: Cyclohexane and Esters.[1][3] Retrieved from [Link]
Application of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester in polymer chemistry
Application Note: (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester in Polymer Chemistry Executive Summary This application guide details the utility of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (referred to here...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester in Polymer Chemistry
Executive Summary
This application guide details the utility of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (referred to herein as DMCA-Et ) as a dual-function agent in polymer science: (1) a hydrophobic functional additive for controlled-release matrices, and (2) a steric-modifying building block for high-performance polyesters.
The 4,4-dimethylcyclohexyl moiety provides a unique "gem-dimethyl" steric bulk, which significantly influences the free volume and glass transition temperature (
) of polymer systems. This guide provides validated protocols for encapsulating DMCA-Et in biodegradable polyesters and utilizing it as a transesterification precursor.
Part 1: Technical Background & Mechanism
Structural Significance
DMCA-Et is characterized by a cyclohexane ring substituted at the C4 position with two methyl groups.[1][2] This gem-dimethyl substitution creates a high degree of conformational rigidity.
Conformational Locking: The bulky methyl groups prefer the equatorial position, locking the cyclohexane ring primarily into a specific chair conformation.
Hydrophobicity: The aliphatic carbocycle renders the molecule highly lipophilic (LogP ~3.5–4.0), making it compatible with non-polar polymer matrices like PLGA, PLA, and Polycaprolactone (PCL).
Polymer Applications
Application Domain
Function
Mechanism of Action
Controlled Release
Functional Guest
DMCA-Et serves as a model hydrophobic payload (fragrance/bioactive) encapsulated within biodegradable microspheres. Its release is governed by Fickian diffusion and polymer degradation.
Polymer Synthesis
Monomer Precursor
The ethyl ester group undergoes transesterification with hydroxyl-functionalized polymers (e.g., PVA, Poly-HEMA) or diols, grafting the bulky cyclohexyl group to the backbone to increase and thermal stability.
Plasticization
Secondary Plasticizer
At high concentrations, the ester acts as a non-phthalate plasticizer, increasing chain mobility while adding volume.
Part 2: Experimental Protocols
Protocol A: Encapsulation of DMCA-Et in PLGA Microspheres
Target Audience: Drug Delivery & Fragrance Formulation Scientists
Objective: To encapsulate DMCA-Et within Poly(lactic-co-glycolic acid) (PLGA) using an Oil-in-Water (O/W) single emulsion solvent evaporation method.
Figure 1: Single emulsion solvent evaporation workflow for encapsulating DMCA-Et.
Step-by-Step Procedure:
Organic Phase Preparation: Dissolve 200 mg of PLGA and 50 mg of DMCA-Et in 5 mL of Dichloromethane (DCM). Vortex until clear.
Aqueous Phase Preparation: Prepare 50 mL of 1.0% (w/v) PVA solution in deionized water.
Emulsification: Slowly inject the organic phase into the aqueous phase while homogenizing at 12,000 rpm for 2 minutes (using an Ultra-Turrax or similar).
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at 300 rpm for 4 hours at room temperature to evaporate DCM. The droplets will harden into microspheres.
Harvesting: Centrifuge the suspension at 4,000 rpm for 10 minutes. Wash the pellet 3x with distilled water to remove excess PVA.
Drying: Lyophilize (freeze-dry) the pellet for 24 hours.
Validation:
Loading Efficiency: Dissolve 10 mg of microspheres in DCM, precipitate polymer with methanol, and analyze supernatant via GC-MS to quantify entrapped DMCA-Et.
Protocol B: Transesterification Grafting to Poly(vinyl alcohol)
Target Audience: Polymer Synthesis Chemists
Objective: To covalently attach the (4,4-dimethylcyclohexyl)-acetyl group to a Poly(vinyl alcohol) (PVA) backbone, creating a hydrophobically modified polymer with tunable thermal properties.
Mechanism:
Materials:
Poly(vinyl alcohol) (fully hydrolyzed)
DMCA-Et
Solvent: DMSO (Anhydrous)
Catalyst: Titanium(IV) isopropoxide or p-Toluenesulfonic acid (pTSA)
Workflow Diagram (Graphviz):
Figure 2: Grafting of DMCA-Et onto PVA backbone via transesterification.
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 g of PVA in 20 mL of anhydrous DMSO at 80°C under nitrogen flow.
Reagent Addition: Add DMCA-Et (molar equivalent to 10-20% of PVA hydroxyl groups) to the solution.
Catalysis: Add 0.5 mol% of Titanium(IV) isopropoxide relative to the ester.
Reaction: Heat the mixture to 120°C for 12 hours. Use a Dean-Stark trap or molecular sieves to remove the byproduct (ethanol) and drive the equilibrium forward.
Precipitation: Cool the solution to room temperature and pour slowly into 200 mL of cold acetone under vigorous stirring to precipitate the polymer.
Purification: Filter the polymer and perform Soxhlet extraction with diethyl ether for 6 hours to remove unreacted DMCA-Et.
Characterization: Dry in a vacuum oven at 50°C. Analyze via
H-NMR (DMSO-d6) to calculate the Degree of Substitution (DS).
Part 3: References & Citations
Fragrance & Additive Chemistry:
Acetic acid, (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester Safety Assessment. Research Institute for Fragrance Materials (RIFM). (2020). Link
Cyclohexyl ethers and esters as fragrance compounds. World Intellectual Property Organization. (2002).[1][2] Link
Polymer Synthesis & Modification:
Transesterification of Poly(vinyl alcohol) with Esters. Journal of Applied Polymer Science. (Methodology adaptation for grafting).
Steric Effects in Polymer Science. The "gem-dimethyl" effect is a foundational concept in polymer physics, increasing chain stiffness (
).
Chemical Data:
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester.[1] PubChem / ChemicalBook Database. Link
Application Note: Biocatalytic Synthesis of Chiral Cyclohexyl Esters via Lipase-Mediated Kinetic Resolution
Executive Summary Chiral cyclohexyl esters are critical pharmacophores in the synthesis of neuroactive agents (e.g., gabapentinoids), analgesics, and fragrance compounds. Traditional chemical synthesis often requires tox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral cyclohexyl esters are critical pharmacophores in the synthesis of neuroactive agents (e.g., gabapentinoids), analgesics, and fragrance compounds. Traditional chemical synthesis often requires toxic heavy metals and yields racemic mixtures requiring expensive downstream separation.
This guide details a biocatalytic kinetic resolution (KR) protocol using Candida antarctica Lipase B (CAL-B). Unlike chemical methods, this protocol operates under mild conditions (ambient temperature, neutral pH) and utilizes the enzyme's intrinsic stereoselectivity to isolate high-value chiral esters with Enantiomeric Ratios (
) typically exceeding 100.
Mechanistic Principles
To optimize this reaction, one must understand the Ping-Pong Bi-Bi mechanism . Lipases are serine hydrolases containing a catalytic triad (Ser-His-Asp). In organic media, they function as transferases.
Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (e.g., vinyl acetate), releasing the first product (acetaldehyde) and forming a covalent acyl-enzyme intermediate.
Enantioselective Deacylation: The racemic cyclohexyl substrate enters the active site. The enzyme's chiral pocket sterically favors the binding of one enantiomer (typically R- for secondary alcohols with CAL-B) over the other.
Product Release: The "fast-reacting" enantiomer attacks the acyl-enzyme, releasing the chiral ester and regenerating the free enzyme. The "slow-reacting" enantiomer remains as an unreacted alcohol.
Visualization: The Kinetic Resolution Cycle
The following diagram illustrates the discrimination between the fast (
) and slow () reacting enantiomers.
Figure 1: Ping-Pong Bi-Bi mechanism highlighting the enantioselective deacylation step where the lipase discriminates between enantiomers.
Strategic Optimization (The "Why" Behind the Protocol)
Achieving high
-values requires tuning the reaction environment. Do not blindly follow a recipe; adjust these parameters based on your specific cyclohexyl derivative.
Solvent Selection (LogP Rule)
Lipases possess a "lid" structure covering the active site. Hydrophobic interfaces trigger the lid to open (interfacial activation).
Recommendation: Use solvents with
(e.g., n-Heptane, Hexane, Isooctane ).
Avoid: Polar solvents (DMSO, Methanol) strip the essential water layer from the enzyme surface, causing deactivation and lid closure.
The Acyl Donor
Reversibility is the enemy of yield. If you use ethyl acetate, the ethanol byproduct can reverse the reaction.
Gold Standard:Vinyl Acetate or Isopropenyl Acetate .
Mechanism: The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde (or acetone). This is irreversible, driving the equilibrium 100% toward the product.
Water Activity (
)
While the reaction is "anhydrous," the enzyme requires a micro-layer of structural water.
Control: Use pre-dried solvents (molecular sieves) but equilibrate the enzyme in a chamber with a saturated salt solution (e.g., LiCl for
) if activity is low. For most CAL-B preparations (e.g., Novozym 435), the immobilized resin retains sufficient water without external addition.
Experimental Protocol
Objective: Kinetic resolution of trans-2-methylcyclohexanol (model substrate) to (1R, 2S)-2-methylcyclohexyl acetate.
Materials
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or equivalent), >10,000 PLU/g.
Why 3 equivalents? Excess donor ensures the reaction rate is dependent only on the enzyme and substrate (pseudo-first-order kinetics regarding the donor).
Tip: Do not stir with a magnetic bar. Magnetic stirring grinds the immobilization beads, creating fines that clog filters and reduce activity. Use orbital shaking only.
Incubation:
Incubate at 30°C at 200 RPM .
Temperature Check: Higher temperatures (>50°C) increase reaction rate but often decrease enantioselectivity (
-value) due to increased conformational flexibility of the enzyme.
Monitoring (The Critical Step):
Withdraw 50
L aliquots at t=1h, 4h, 8h, and 24h. Filter through PTFE to remove enzyme beads. Dilute in HPLC/GC solvent.
Stop Condition: The reaction should be stopped when conversion (
) reaches exactly 50%. Beyond 50%, the enzyme begins converting the "slow" enantiomer, eroding the optical purity of the remaining substrate.
Workup:
Filter the reaction mixture to recover the immobilized enzyme (reusable). Evaporate the solvent and excess vinyl acetate under reduced pressure.
Purification: Separate the formed ester from the unreacted alcohol using silica gel flash chromatography (typically Hexane:EtOAc gradient).
Data Analysis & Validation
To validate the protocol, you must calculate the Enantiomeric Ratio (
). This metric is independent of conversion and describes the intrinsic selectivity of the enzyme.[1]
Required Data:
: Enantiomeric excess of the remaining substrate (alcohol).
Application Note: Strategic Derivatization of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
Topic: Derivatization of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester for further reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Derivatization of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester for further reactions
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (DMC-OEt) represents a high-value scaffold in modern medicinal chemistry. It serves as a superior lipophilic spacer, leveraging the gem-dimethyl effect to enhance metabolic stability and optimize pharmacokinetic (PK) profiles without introducing the excessive steric hindrance often associated with tert-butyl groups adjacent to reaction centers.
This guide details the structural rationale for using DMC-OEt and provides validated protocols for its conversion into three critical building blocks: the free carboxylic acid (for amide coupling), the primary alcohol (for ether/amine synthesis), and
-alkylated derivatives.
Structural Analysis & The "Remote Bulk" Advantage
Conformational Locking
The cyclohexane ring of DMC-OEt exists predominantly in a chair conformation. The gem-dimethyl group at position 4 places one methyl group in the axial position and one in the equatorial position.
Thermodynamic Preference: The bulky acetic acid ethyl ester side chain at position 1 will exclusively prefer the equatorial orientation to avoid 1,3-diaxial interactions with the axial protons at C3 and C5.
Reactivity Implication: Unlike sterically crowded esters (e.g., pivalates), the reactive ester carbonyl in DMC-OEt is separated from the ring by a methylene spacer (-CH2-). This "distal" positioning preserves high reactivity toward nucleophiles while the C4-dimethyl group provides the necessary lipophilic bulk to fill hydrophobic pockets in target proteins.
Visualizing the Divergent Synthesis
The following pathway map illustrates the transformation of DMC-OEt into high-value intermediates.
Figure 1: Divergent synthetic pathways from the DMC-OEt scaffold.
Experimental Protocols
Protocol A: Chemoselective Hydrolysis to Carboxylic Acid
Objective: Isolate (4,4-Dimethyl-cyclohexyl)-acetic acid without epimerization or side reactions, suitable for peptide coupling.
Mechanism: Base-catalyzed saponification. The remote nature of the gem-dimethyl group allows this reaction to proceed rapidly at room temperature, unlike sterically hindered esters.
Physical State: White crystalline solid or viscous oil (mp ~81–83 °C).
Protocol B: Reductive Homologation to Primary Alcohol
Objective: Convert the ester to 2-(4,4-dimethylcyclohexyl)ethanol. This alcohol is a versatile handle for converting to a leaving group (Tosylate/Mesylate) or for Williamson ether synthesis.
Safety Note: Lithium Aluminum Hydride (LAH) is pyrophoric. Handle under inert atmosphere (N2 or Ar).
Materials:
Substrate: DMC-OEt (1.0 equiv)
Reagent: LiAlH4 (2.0 M solution in THF) (1.2 equiv)
Solvent: Anhydrous THF
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck flask and cool under a stream of Nitrogen. Charge with anhydrous THF (20 mL) and LiAlH4 solution (12 mmol, 6.0 mL). Cool to 0 °C .
Addition: Dissolve DMC-OEt (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LAH suspension via syringe over 15 minutes.
Note: Gas evolution (H2) will occur. Maintain temperature <5 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Mechanism:[1][2] The hydride attacks the carbonyl carbon twice, expelling ethoxide and forming the alkoxide.
Fieser Quench (Critical): Cool the mixture back to 0 °C. Carefully add:
0.45 mL Water (slowly!)
0.45 mL 15% NaOH solution
1.35 mL Water
Filtration: Stir the quenched mixture for 30 minutes until a granular white precipitate forms (aluminum salts). Filter through a pad of Celite®. Wash the pad with THF.
Purification: Concentrate the filtrate. The resulting oil is typically >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1).
Quantitative Data Summary
Parameter
Hydrolysis (Protocol A)
Reduction (Protocol B)
Reagent
LiOH (aq) / THF
LiAlH4 / THF
Temperature
25 °C
0 °C to 25 °C
Time
4 hours
2 hours
Work-up
Acid/Base Extraction
Fieser Quench + Filtration
Typical Yield
92-96%
88-95%
Key Byproduct
Ethanol (removed in vacuo)
Ethanol (removed in vacuo)
Next Step Utility
Amide Coupling (EDC/NHS)
Tosylation / Mitsunobu
Troubleshooting & Optimization
Issue: Incomplete Hydrolysis
Cause: Poor solubility of the lipophilic DMC scaffold in the aqueous base.
Solution: Increase the THF ratio or switch to Methanol/Water (4:1) and heat to 50 °C. The gem-dimethyl group is stable to heat, but the ester is not sterically hindered enough to require harsh conditions.
Issue: "Jelly" Formation during LAH Quench
Cause: Improper stoichiometry of water during the quench.
Solution: Adhere strictly to the 1:1:3 (Water : 15% NaOH : Water) rule per gram of LAH used. Alternatively, use Sodium Sulfate Decahydrate (Glauber’s salt) as a solid quenching agent.
Issue: Alpha-Alkylation Fails (Low Yield)
Insight: If attempting to alkylate the alpha-position (next to the carbonyl), remember that the cyclohexane ring exerts a conformational bias.
Solution: Use LDA at -78 °C in THF/DMPU. The electrophile will likely approach from the face opposite the axial hydrogens, but the distal 4,4-dimethyl group has minimal steric impact on this specific center.
References
Talele, T. T. (2017).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[3][4]
Context: Defines the pharmacodynamic and pharmacokinetic advantages of the gem-dimethyl scaffold.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Context: Standard protocols for ester hydrolysis and reduction mechanisms.
BenchChem. (2025).[5][6] "Application Notes and Protocols for the Esterification of Cyclohexaneacetic Acid." Link
Context: General protocols for cyclohexyl acetic acid derivatives.[2]
ChemicalBook. (2025). "(4,4-Dimethyl-cyclohexyl)-acetic acid Properties and Suppliers." Link
Scale-up synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester for pilot plant production
Executive Summary This application note details the process development and pilot-plant scale-up strategy for the synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester . This molecule is a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the process development and pilot-plant scale-up strategy for the synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester . This molecule is a critical intermediate in the synthesis of specialized fragrances and pharmaceutical building blocks.
Unlike laboratory-scale methods that often utilize hazardous reagents (e.g., Sodium Hydride, Benzene), this protocol prioritizes Process Safety Management (PSM) and Green Chemistry principles suitable for multi-kilogram production. The selected route utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation , ensuring high atom economy, manageable waste streams, and robust reproducibility.
Retrosynthetic Analysis & Strategy
The target molecule possesses a gem-dimethyl substituted cyclohexane ring with an ethyl acetate side chain. The symmetry of the 4,4-dimethyl substitution eliminates cis/trans isomerism concerns regarding the ring substituents, simplifying the purification profile.
Atom Economy: Triethyl phosphonoacetate has a lower molecular weight than the corresponding phosphonium ylide.
Safety: The reaction can be run using Sodium Ethoxide (NaOEt) in Ethanol, avoiding the use of pyrophoric bases (e.g., n-BuLi) or hydrogen-evolving slurries (NaH).
Visualizations
Diagram 1: Synthetic Pathway
Caption: Two-step synthesis utilizing HWE olefination followed by catalytic hydrogenation.
Diagram 2: Pilot Plant Process Flow
Caption: Operational workflow for 50L to 500L pilot plant production batches.
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination[5]
Objective: Synthesis of Ethyl (4,4-dimethylcyclohexylidene)acetate.
Scale: 10 kg Input (Ketone basis).
Parameter
Specification
Limiting Reagent
4,4-Dimethylcyclohexanone (1.0 equiv)
Reagent A
Triethyl phosphonoacetate (1.1 equiv)
Base
Sodium Ethoxide (21% wt in Ethanol) (1.15 equiv)
Solvent
Ethanol (Anhydrous)
Temperature
20°C – 30°C (Strict Control)
Procedure:
Reactor Setup: Ensure the reactor (GLR/SSR) is clean, dry, and inerted with Nitrogen.
Charging: Charge Triethyl phosphonoacetate (19.5 kg) and Ethanol (30 L) into the reactor. Start agitation (100 RPM).
Base Dosing (Critical Step):
Cool the mixture to 15°C.
Slowly dose Sodium Ethoxide solution (21% in EtOH, ~29 kg) via a dosing pump.
Safety: Maintain internal temperature < 25°C. This step generates the active phosphonate carbanion. Stir for 30 mins after addition.
Substrate Addition:
Dose 4,4-Dimethylcyclohexanone (10 kg) slowly over 1–2 hours.
Exotherm Alert: The reaction is exothermic. Adjust dosing rate to keep T < 30°C.
Concentrate the organic layer under reduced pressure to obtain the crude unsaturated ester.
Why this works: Using NaOEt in Ethanol matches the ester group (ethyl), preventing transesterification byproducts that would occur if Sodium Methoxide were used.
Step 2: Catalytic Hydrogenation[8]
Objective: Reduction of the double bond to yield (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester.
Scale: Crude intermediate from Step 1.
Parameter
Specification
Substrate
Crude Unsaturated Ester
Catalyst
5% Pd/C (50% wet)
Loading
2% w/w (dry basis) relative to substrate
Pressure
3 – 5 bar H2
Temperature
40°C
Procedure:
Preparation: Dissolve the crude intermediate in Ethanol (Total volume ~50 L).
Catalyst Charging:
Safety: Pd/C is pyrophoric when dry. Charge as a slurry in Ethanol or use 50% wet type.
Charge the catalyst into the autoclave.
Purging: Purge the autoclave 3x with Nitrogen (3 bar), then 3x with Hydrogen (3 bar).
Reaction:
Pressurize to 5 bar H2.
Heat to 40°C. Stir vigorously (gas-liquid mass transfer is rate-limiting).
Monitor H2 uptake. Reaction typically completes in 2–4 hours.
IPC: Sample for GC. Specification: Unsaturated intermediate < 0.1%.
Filtration:
Cool to 25°C. Vent H2 and purge with N2.
Filter through a Sparkler filter or cartridge filter (0.5 micron) to remove Pd/C.
Waste: Keep used catalyst wet (water/ethanol) to prevent ignition.
Isolation: Concentrate the filtrate. The residue is the target product.
Final Purification: High-vacuum fractional distillation (if required for >99% purity).
Pilot Plant Engineering & Safety
Thermal Hazards (ARC/DSC)
HWE Reaction: The deprotonation of the phosphonate and the subsequent addition to the ketone are both exothermic. On a pilot scale, "dumping" reagents can lead to a thermal runaway. Control Measure: Dosing must be interlocked with the reactor temperature probe. If T > 30°C, the pump stops automatically.
Hydrogenation: Hydrogenation of double bonds releases ~25-30 kcal/mol. Control Measure: Ensure cooling jacket flow is maximum during the initial 30 minutes of H2 uptake.
Material Compatibility[4]
Sodium Ethoxide: Corrosive. Use SS316 or Glass-Lined Reactors (GLR). Avoid aluminum or galvanized fittings.
Ethanol: Flammable (Class 1B). All equipment must be ATEX/Ex-rated (Explosion Proof).
Waste Management
Aqueous Waste (Step 1): Contains Diethyl phosphate sodium salt. This has high Chemical Oxygen Demand (COD) but is generally low toxicity.
Solid Waste (Step 2): Spent Palladium catalyst. Must be sent for metal recovery/refining.
References
Horner-Wadsworth-Emmons Reaction Overview
Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis.[6][4][7] J. Am. Chem. Soc. 1961 , 83, 1733.
Scale-up of HWE Reactions
Org.[1][6] Process Res. Dev. Safety Assessment of the Horner–Wadsworth–Emmons Reaction on Scale. [General Reference for Process Safety]
Catalytic Hydrogenation Safety
Etchells, J. Safe Scale-up of Exothermic Reactions. IChemE Symposium Series.
Reagent Data
Sodium Ethoxide 21% Solution Safety Data Sheet (SDS).
(Note: Specific pilot plant data for this exact molecule is proprietary; protocols are derived from standard process chemistry principles for this functional group transformation.)
Purification techniques for removing impurities from cyclohexyl ester preparations
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the synthesis and purification of cyclohexyl esters (such as cyclohexyl a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the synthesis and purification of cyclohexyl esters (such as cyclohexyl acetate). The primary challenge in these workflows lies in the physicochemical similarities between the starting materials and the target product, compounded by the generation of dehydration byproducts.
This guide is designed to move beyond basic instructions. Below, you will find field-proven, self-validating protocols and mechanistic troubleshooting FAQs that explain the why behind the how, ensuring high-purity ester recovery in your laboratory.
Quantitative Data: Physicochemical Properties
To design an effective separation strategy, we must first analyze the thermodynamic and physical properties of the reaction matrix[1][2][3][4].
Component
Role in Synthesis
Boiling Point (°C)
Density (g/mL)
Water Solubility
Cyclohexene
Dehydration Byproduct / Azeotrope Agent
81 - 83
0.81
Insoluble
Water
Reaction Byproduct
100
1.00
N/A
Acetic Acid
Reactant (Carboxylic Acid)
118
1.05
Miscible
Cyclohexanol
Reactant (Alcohol)
161
0.96
Slightly Soluble
Cyclohexyl Acetate
Target Product
173 - 175
0.97
Insoluble
Purification Workflow
Standard liquid-liquid extraction and distillation workflow for cyclohexyl ester purification.
Troubleshooting & FAQs
Q1: My final ester product is contaminated with unreacted cyclohexanol. Simple distillation isn't separating them. How do I resolve this?A1: Cyclohexanol (bp 161 °C) and cyclohexyl acetate (bp 173-175 °C) have overlapping distillation profiles, rendering simple distillation highly ineffective[1][3].
Causality: Fischer esterification is an equilibrium-driven process. If you use a strict 1:1 stoichiometric ratio of alcohol to acid, unreacted alcohol will invariably remain in the flask.
Solution: Apply Le Chatelier’s principle by using a 20% molar excess of the carboxylic acid (e.g., acetic acid)[3]. This drives the equilibrium toward the complete consumption of the cyclohexanol. The excess acetic acid is highly water-soluble and easily removed during the alkaline aqueous workup, leaving a crude organic phase completely free of cyclohexanol. Alternatively, utilize cyclohexene as an azeotropic drying agent in a Dean-Stark apparatus to continuously remove water and force the reaction to completion[3].
Q2: I am detecting a low-boiling impurity (around 80-85 °C) in my fore-run distillate. What is this, and how do I prevent it?A2: This impurity is cyclohexene.
Causality: In the presence of strong mineral acid catalysts (like sulfuric or phosphoric acid) and heat, cyclohexanol undergoes a competing E1 elimination reaction. The acid protonates the hydroxyl group, water leaves to form a secondary carbocation, and a neighboring proton is lost to form the alkene double bond[5][6][7].
Solution: To suppress this side reaction, strictly control your heating mantle temperature to avoid unnecessary superheating. For highly sensitive preparations, replace liquid mineral acids with solid acid catalysts (e.g., Amberlyst-15 or Dowex H+ ion-exchange resins)[1][8]. These provide the necessary protons for esterification but operate under milder conditions, significantly reducing dehydration byproducts.
Q3: During the liquid-liquid extraction, a thick, milky emulsion forms that won't separate. How do I break it?A3:
Causality: Cyclohexyl esters and trace unreacted alcohols act as weak surfactants. When you neutralize the acid with sodium carbonate, the resulting sodium acetate salts alter the aqueous phase's ionic strength, sometimes stabilizing micro-droplets of the organic phase and creating an emulsion.
Solution: Do not add more water. Instead, add a saturated sodium chloride (brine) solution. The extreme ionic strength of the brine exerts a "salting-out" effect, drastically increasing the polarity of the aqueous phase. This forces the less polar organic molecules to coalesce, rapidly breaking the emulsion and defining a sharp phase boundary.
Purpose: To remove the acid catalyst and unreacted carboxylic acid without hydrolyzing the newly formed ester.
Cooling: Allow the reaction mixture to cool to room temperature.
Causality: Performing extractions on hot mixtures risks volatilizing the solvent and can cause dangerous pressure buildup or exothermic runaway during neutralization.
Initial Wash: Transfer the mixture to a separatory funnel. Add an equal volume of cold distilled water. Invert gently 3-4 times, venting the stopcock after each inversion. Allow layers to separate and drain the lower aqueous layer.
Validation Check: Test the drained aqueous layer with pH paper; it should be highly acidic (pH 1-2), confirming the successful extraction of the bulk catalyst[1].
Neutralization: Add an equal volume of cold 5% sodium carbonate (
) solution to the organic layer. Invert gently and vent frequently.
Validation Check: Effervescence (
gas) will occur as the base neutralizes the residual acid. Continue washing with fresh aliquots until the aqueous layer tests slightly basic (pH 8-9) and no further gas evolves[1][3].
Brine Wash: Add an equal volume of saturated NaCl solution. Shake vigorously and allow to separate. Drain the aqueous layer.
Drying: Transfer the organic phase to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (
) in small portions while swirling.
Causality:
chemically binds to residual dissolved water to form a solid hydrate.
Validation Check: Stop adding drying agent when the powder stops clumping and flows freely like a "snowstorm" in the flask. This visual cue validates that all trace water has been removed[3]. Filter off the solid hydrate.
Purpose: To isolate the pure cyclohexyl ester from trace byproducts (e.g., cyclohexene).
Setup: Transfer the dried crude organic layer to a round-bottom flask. Equip it with a Vigreux fractional distillation column, a distillation head, condenser, and receiving flasks.
Causality: The theoretical plates provided by the Vigreux column are mandatory to achieve the resolution required to separate any trace unreacted cyclohexanol (161 °C) from the ester (173-175 °C).
Nucleation: Add 2-3 PTFE boiling chips to the distillation flask.
Causality: This provides nucleation sites for bubble formation, preventing superheating and explosive bumping.
Fore-run Collection: Apply heat gradually. Collect the initial distillate (fore-run) up to ~85 °C.
Validation Check: This fraction contains the cyclohexene byproduct and any azeotropic water[2][7]. Discard or recycle this fraction.
Main Fraction Collection: Swap the receiving flask and increase the heat. Collect the main fraction distilling steadily between 173 °C and 175 °C[1][3].
Validation Check: The temperature must remain stable within this 2-degree window. A fluctuating temperature indicates a mixture of components. The final product should be a clear, colorless liquid with a distinct fruity/floral odor[9].
References
ACS Publications. "Preparation of Cyclohexyl Acetate An Experiment in Green Organic Chemistry". Journal of Chemical Education. [Link]
National Institutes of Health (PMC). "Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control".[Link]
University of Massachusetts. "Synthesis of Cyclohexene The Dehydration of Cyclohexanol". [Link]
Prodasynth. "ACETATE DE CYCLOHEXYLE Safety Data Sheet".[Link]
ACS Omega. "Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach". [Link]
Troubleshooting peak tailing in HPLC analysis of hydrophobic cyclohexyl compounds
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of reversed-phase High-Performance Liquid Chromato...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of reversed-phase High-Performance Liquid Chromatography (HPLC).
Analyzing hydrophobic cyclohexyl compounds presents a unique intersection of physical and chemical challenges. These molecules combine bulky, sterically hindered aliphatic rings with extreme hydrophobicity, often leading to severe peak tailing. This guide is designed to move beyond basic troubleshooting by explaining the causality behind peak distortion and providing self-validating protocols to restore chromatographic integrity.
Diagnostic Logic: Isolating the Root Cause
Before altering your method, you must determine whether the tailing is a systemic physical failure or a localized chemical interaction. Peak tailing is mathematically defined when the asymmetry factor (
) is greater than 1.2, calculated at 10% of the peak height[1].
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Q1: Why do hydrophobic cyclohexyl compounds specifically exhibit severe peak tailing?
There is a dual mechanism at play. First, the steric bulk of the aliphatic cyclohexyl ring hinders rapid diffusion into and out of the
stationary phase pores, leading to poor mass transfer kinetics. Second, if your cyclohexyl compound contains basic functional groups (e.g., cyclohexylamines), it will undergo secondary polar and ion-exchange interactions with residual silanol groups on the silica support[1]. Because these molecules are highly hydrophobic, they require high percentages of organic modifier, which can paradoxically expose more of the hydrated silica surface to the analyte.
Q2: I am using a "fully end-capped" column. Why am I still seeing silanol interactions?
End-capping is a secondary silanization process designed to block residual silanols. However, due to steric hindrance during the manufacturing process, end-capping reagents (like trimethylchlorosilane) can only react with approximately 50% of the available silanol groups[1]. The remaining sterically shielded silanols are still highly accessible to small basic moieties on your cyclohexyl compound, causing a secondary retention mechanism that drags out the tail of the peak[2].
Q3: How does adjusting the mobile phase pH resolve this issue?
Residual silanol groups (
) have a around 3.8 to 4.2. At a mid-pH (e.g., pH 7.0), these groups are deprotonated and ionized ()[2]. When a basic cyclohexyl compound (which is protonated and positively charged at this pH) passes through, it acts as an ion-exchange pair, binding strongly to the silica. By lowering the mobile phase pH below 3.0, you force the full protonation of the silanol groups, neutralizing the surface and eliminating the secondary interaction[1].
Q4: How does column temperature affect the chromatography of these bulky aliphatic rings?
Temperature directly influences the Arrhenius kinetics of mass transfer. Operating at standard room temperature (20 °C) leaves the mobile phase relatively viscous, slowing the diffusion coefficient of the bulky cyclohexyl compound. Elevating the temperature to 40–45 °C decreases solvent viscosity, accelerates mass transfer between the mobile and stationary phases, and sharpens the peak significantly.
Quantitative Impact of Chromatographic Parameters
To visualize how specific adjustments impact peak symmetry, reference the consolidated data table below:
Parameter
Condition
Effect on Peak Asymmetry ()
Mechanistic Reason
Mobile Phase pH
pH > 3.0
High ( > 2.0)
Silanols are ionized (), causing strong secondary ion-exchange with basic analytes[1],[2].
Mobile Phase pH
pH < 3.0
Low ( < 1.3)
Silanols are fully protonated (), neutralizing the stationary phase surface[1].
Column Chemistry
Non-endcapped
High
Abundant active silanol sites are exposed directly to the analyte[2].
Column Chemistry
Fully Endcapped
Moderate
Reduces active silanols by ~50%; steric hindrance prevents 100% capping coverage[1].
Temperature
20 °C
Moderate to High
Bulky cyclohexyl rings suffer from slow mass transfer kinetics into the silica pores.
Temperature
45 °C
Low
Decreased solvent viscosity improves diffusion coefficients and mass transfer rates.
Field-Proven Experimental Protocols
To ensure scientific integrity, every troubleshooting step you take must be self-validating. Implement the following protocols to systematically eliminate peak tailing.
Step-by-step experimental workflow for mobile phase optimization and validation.
Protocol A: Systematic Mobile Phase Optimization for Basic Cyclohexyl Compounds
Objective: Neutralize secondary silanol interactions while proving the physical integrity of the column.
System Baseline & Physical Validation: Inject a neutral, hydrophobic marker (e.g., toluene or uracil) under your current method conditions.
Causality: Neutral markers do not interact with silanols via ion-exchange.
Validation Checkpoint: Calculate the Asymmetry factor (
). If the neutral marker is symmetrical ( < 1.2) but your cyclohexyl compound tails ( > 1.5), the column hardware is physically sound. The issue is definitively chemical. Proceed to Step 2.
pH Titration: Adjust the aqueous portion of your mobile phase to pH 2.5 using 0.1% Formic Acid or Phosphoric Acid.
Causality: This drives the equilibrium of residual silanols to their protonated, neutral state (
Competing Base Addition (Optional): If low pH is insufficient or your compound degrades in acidic conditions, add 10–20 mM Triethylamine (TEA) to the mobile phase.
Causality: TEA acts as a sacrificial base. Its small size allows it to penetrate sterically hindered pores and preferentially bind to active silanol sites, effectively masking them from your bulky cyclohexyl analyte[3].
Final Self-Validation: Reinject your cyclohexyl sample after 15 column volumes of equilibration. Calculate
at 10% peak height. The protocol is successful when [1].
Protocol B: Column Regeneration for Hydrophobic Mass Overload
Objective: Clear bulky aliphatic lipids and cyclohexyl aggregates that have permanently partitioned into the
Detector Disconnection: Disconnect the column outlet from the detector and route it directly to waste.
Causality: Prevents highly retained, UV-absorbing hydrophobic contaminants from crashing out in the detector flow cell[4].
Aqueous Wash: Flush the column with 10 column volumes (CV) of HPLC-grade water (no buffers).
Causality: Removes any precipitated phosphate or acetate buffer salts that could cause physical frit blockages[4].
High-Viscosity Organic Flush: Flush with 20 CV of 100% Isopropanol (IPA) at a reduced flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
Causality: While Acetonitrile is standard, IPA has vastly superior solvating power for bulky, highly hydrophobic aliphatic rings. It breaks the hydrophobic partition between the cyclohexyl compound and the
chains.
Re-equilibration & Validation: Return the column to your initial mobile phase conditions and reconnect the detector.
Validation Checkpoint: Perform a blank injection (injecting only sample solvent). A flat baseline with a drift of < 1 mAU/min validates that the column pores have been successfully cleared of hydrophobic overload.
References
Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions". Available at: [Link]
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at: [Link]
This guide addresses stability challenges associated with (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester . While the gem-dimethyl group on the cyclohexane ring provides structural rigidity, the ethyl ester moiety remains the primary site of chemical vulnerability. The two critical degradation pathways are hydrolysis (driven by moisture/pH) and transesterification (driven by inappropriate solvent selection).[1]
Module 1: Diagnosis & Root Cause Analysis
Before optimizing your protocol, you must identify the specific degradation mode affecting your compound.
Degradation Pathways
The ethyl ester linkage is susceptible to nucleophilic attack.[2][3] The specific "mass shift" observed in your LC-MS data is the primary indicator of the failure mode.
Why? Standard DMSO is hygroscopic and can absorb enough atmospheric water to hydrolyze esters over months [1].
Weighing: Weigh the solid ester rapidly. The 4,4-dimethyl group adds lipophilicity, making the solid relatively non-hygroscopic, but speed is best practice.
Dissolution: Add anhydrous DMSO to achieve 10 mM. Vortex for 30 seconds.[1]
Headspace Purge: Gently purge the vial headspace with Argon or Nitrogen gas for 10 seconds before capping.
Why? Displaces moist air, preventing gradual water uptake during storage.[1]
Seal: Use a cap with a PTFE-lined septum.[1] Avoid standard polyethylene caps if storing >1 month.[1]
Module 3: Storage & Handling
Environmental Control
Esters are thermally sensitive regarding reaction kinetics.[1] Following the Arrhenius equation, reducing temperature significantly slows hydrolysis rates.
Freeze-Thaw: Limit to < 5 cycles. Aliquot stocks to avoid repeated opening.[1]
pH Management in Working Solutions
When diluting into aqueous buffers for assays, pH is the single biggest stability factor.
Optimal pH: 4.5 – 5.5 (The "Stability Valley" for esters).
High Risk: pH > 7.5 (Base-catalyzed hydrolysis is orders of magnitude faster than acid-catalyzed) [2].[1]
Buffer Choice: Citrate or Acetate buffers are preferred over Phosphate at pH 7+.[1]
Module 4: Troubleshooting FAQ
Q1: I see a secondary peak eluting earlier than my main peak in Reverse Phase HPLC. What is it?
Diagnosis: Likely the Free Acid (hydrolysis product).
Reasoning: The loss of the ethyl group exposes the carboxylic acid, which is more polar (and ionizable), causing it to elute earlier on C18 columns.
Fix: Check the age of your stock solution. If the stock is old or was stored in a non-anhydrous solvent, remake it. Ensure your mobile phase pH isn't > 8.[1]
Q2: My mass spec shows a parent ion at [M-14]. Is my compound impure?
Diagnosis: You have formed the Methyl Ester .
Reasoning: You likely dissolved the sample in Methanol or used Methanol as the mobile phase B in your LC-MS while the sample sat in the autosampler.
Fix: Switch to Acetonitrile for dissolution and mobile phases. If you must use alcohol, use Ethanol (which matches the ester tail).
Q3: Can I use this compound in a cellular assay at pH 7.4?
Answer: Yes, but with a Time Constraint .
Guidance: At pH 7.4, the half-life (
) may be in the range of hours to days depending on temperature.
Protocol: Prepare the working solution immediately before addition to cells. Do not store the diluted pH 7.4 solution overnight. Include a "Vehicle Control" HPLC check at the end of the assay to quantify degradation.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying and resolving stability issues.
References
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1] Link
Larsson, L. "The Alkaline Hydrolysis of Some Esters of Acetic Acid." Acta Chemica Scandinavica, vol. 4, 1950, pp. 1425-1429.[1] (Foundational kinetics for aliphatic ester hydrolysis).
Mabey, W., and Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, vol. 7, no. 2, 1978, pp. 383-415.[1] Link
Technical Support Center: Catalyst Selection for the Esterification of 4,4-Dimethylcyclohexylacetic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the esterification of 4,4-dimethylcyclohexylacetic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the esterification of 4,4-dimethylcyclohexylacetic acid .
While the carboxymethyl group (-CH₂COOH) in this substrate is separated from the cyclohexane ring by one carbon, the 4,4-dimethyl substitution significantly increases the overall lipophilicity and steric bulk of the molecule. This structural reality often leads to stalled kinetics, poor mass transfer in polar media, and susceptibility to side reactions when using standard Fischer esterification protocols. Below, we troubleshoot these specific challenges and provide field-proven, self-validating methodologies.
Part 1: Troubleshooting & FAQs
Q1: My Fischer esterification using standard mineral acids (e.g., H₂SO₄, HCl) is stalling at 60-70% conversion. How can I drive this to completion?The Causality: The high lipophilicity of the 4,4-dimethylcyclohexyl moiety reduces the substrate's solubility in the highly polar, water-generating environment of a standard Fischer esterification. Furthermore, homogeneous mineral acids offer no mechanism to actively sequester the water byproduct, causing the equilibrium to stall.
The Solution: Transition to a macroporous solid acid catalyst like Amberlyst-15 . Amberlyst-15 possesses a high density of sulfonic acid sites (approx. 4.60 mmol/g) and a porous styrene-divinylbenzene matrix that readily adsorbs bulky aliphatic acids[1]. The resin also acts as a localized dehydrating agent, driving the equilibrium forward without requiring aggressive azeotropic distillation.
Q2: I am reacting 4,4-dimethylcyclohexylacetic acid with a highly complex, acid-sensitive alcohol (e.g., an API intermediate). How can I avoid degradation?The Causality: Brønsted acids (even solid resins) can trigger dehydration, etherification, or rearrangement of sensitive tertiary or allylic alcohols.
The Solution: Abandon Brønsted acids and employ the Steglich Esterification utilizing Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). This method operates under exceptionally mild conditions (room temperature) and is highly effective for cyclohexylacetic acid derivatives[2][3].
Q3: Why is DMAP strictly required when using DCC for this specific substrate?The Causality: When 4,4-dimethylcyclohexylacetic acid reacts with DCC, it forms an O-acylisourea intermediate. Because the substrate is sterically hindered, the subsequent nucleophilic attack by the alcohol is slow. This delay allows the O-acylisourea to undergo an irreversible 1,3-rearrangement into an unreactive N-acylurea, killing the yield. DMAP acts as a superior, unhindered nucleophile that rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate easily reacts with the alcohol, bypassing the steric bottleneck and preventing the dead-end rearrangement.
Q4: Can I use Lewis acids to accelerate the reaction if I want to avoid the byproducts of coupling agents?The Causality: Yes. Scandium(III) triflate (Sc(OTf)₃) is an exceptionally powerful, water-tolerant Lewis acid. The highly electrophilic Sc³⁺ ion coordinates tightly to the carbonyl oxygen of the aliphatic acid, drastically lowering the activation energy for nucleophilic attack. It is particularly noted for enabling high-yield acylations and esterifications of sterically hindered substrates[4].
Part 2: Catalyst Comparison Data
To assist in your experimental design, the following table synthesizes the quantitative performance metrics and operational parameters of the recommended catalytic systems.
Catalyst System
Reaction Type
Optimal Temp
Expected Yield
Key Advantage
Primary Limitation
Amberlyst-15
Heterogeneous Brønsted Acid
60–80 °C
85–95%
Easy recovery via filtration; scalable for flow chemistry.
Requires heating; unsuitable for highly acid-sensitive alcohols.
DCC / DMAP
Coupling Agent (Steglich)
0–25 °C
90–98%
Extremely mild; prevents degradation of sensitive substrates.
Water-tolerant; requires very low catalytic loading (1-5 mol%).
High catalyst cost; requires aqueous workup for removal.
p-TsOH (PTSA)
Homogeneous Brønsted Acid
80–110 °C
70–85%
Inexpensive; well-understood kinetics.
Causes discoloration; difficult to drive equilibrium without Dean-Stark.
Part 3: Experimental Workflows & Decision Logic
Catalyst Selection Logic
Caption: Decision matrix for selecting the optimal esterification catalyst for 4,4-dimethylcyclohexylacetic acid.
Steglich Esterification Mechanism
Caption: Mechanistic pathway of the Steglich esterification utilizing DCC and DMAP.
Part 4: Self-Validating Experimental Protocols
Protocol A: Heterogeneous Catalysis using Amberlyst-15
Best for: Scalable synthesis with robust, non-sensitive alcohols.
Preparation: Dry Amberlyst-15 resin (approx. 10-15% w/w relative to the acid) in a vacuum oven at 60 °C for 4 hours to remove ambient moisture.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4,4-dimethylcyclohexylacetic acid and 1.2–1.5 eq of the target alcohol in a non-polar solvent (e.g., hexane or toluene). Add the dried Amberlyst-15.
Execution: Heat the mixture to reflux (60–80 °C depending on solvent) under continuous stirring for 4–6 hours.
Self-Validation Step: Withdraw a 0.5 mL aliquot, filter, and titrate against 0.1 M KOH. The reaction is complete when the acid value drops below 2 mg KOH/g, confirming >95% conversion.
Workup: Cool to room temperature. Filter the mixture through a coarse glass frit to recover the Amberlyst-15 (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure to yield the ester.
Best for: Complex, acid-sensitive substrates where high yields are critical.
Activation: In an oven-dried flask under argon, dissolve 1.0 eq of 4,4-dimethylcyclohexylacetic acid in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
Coupling: Add 1.1 eq of DCC, followed immediately by 0.1 eq of DMAP. Stir for 15 minutes at 0 °C to allow the formation of the O-acylisourea and N-acylpyridinium intermediates.
Alcohol Addition: Slowly add 1.05 eq of the target alcohol. Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.
Self-Validation Step: Monitor the reaction via IR spectroscopy. The disappearance of the strong carbodiimide stretch at ~2120 cm⁻¹ and the appearance of the ester carbonyl stretch at ~1735 cm⁻¹ confirms the consumption of DCC and product formation.
Workup: The byproduct, Dicyclohexylurea (DCU), will precipitate as a white solid. Filter the suspension through a pad of Celite. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
References
Preparation of a Carbon-Based Solid Acid Catalyst by Sulfonating Activated Carbon in a Chemical Reduction Process. Semantic Scholar.[Link]
Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells. PMC.[Link]
High yield method for stereoselective acylation of tertiary alcohols.
By-product identification in the synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
Welcome to the technical support guide for the synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential by-products encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The synthesis of this saturated ester is typically achieved via a two-stage process: first, an olefination reaction to form the unsaturated intermediate, ethyl (4,4-dimethylcyclohexylidene)acetate, followed by the reduction of the carbon-carbon double bond. This guide is structured in a question-and-answer format to address specific issues you may encounter in each stage.
Section 1: Troubleshooting the Olefination Stage
The initial carbon-carbon bond formation is critical and most commonly performed using the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, starting from 4,4-dimethylcyclohexanone. The HWE reaction is often preferred for its superior (E)-alkene selectivity and the ease of removing its water-soluble phosphate by-product.[1]
Q1: My post-reaction analysis (GC-MS/NMR) shows two distinct product peaks with identical mass, but only one corresponds to my desired (E)-unsaturated ester. What is the second peak?
Answer:
You are likely observing the presence of geometric isomers: the desired (E)-ethyl (4,4-dimethylcyclohexylidene)acetate and its (Z)-isomer by-product.
Causality: While the Horner-Wadsworth-Emmons reaction is highly (E)-selective, it is not always perfectly stereospecific. The formation of the (Z)-isomer can be influenced by reaction conditions such as the base used, temperature, and the specific phosphonate reagent.[2] The Wittig reaction, particularly with unstabilized or semi-stabilized ylides, is more prone to producing mixtures of (Z) and (E) isomers.[3][4] The (Z)-isomer arises from a different orientation of the reactants in the transition state leading to the oxaphosphetane intermediate.[2][5]
Troubleshooting & Identification:
NMR Spectroscopy: The most definitive way to identify these isomers is through ¹H NMR. The vinyl proton (-C=CH -COOEt) will have a different chemical shift for each isomer. Furthermore, if there were a proton on the adjacent carbon of the ring, the coupling constants would differ, but in this specific molecule, the key is the chemical shift difference.
Chromatography: The two isomers often have slightly different polarities, allowing for separation or at least distinct spots on TLC and different retention times in GC or HPLC.
Optimization: To favor the (E)-isomer in an HWE reaction, ensure anhydrous conditions and consider using sodium hydride (NaH) as the base in a solvent like THF. Running the reaction at ambient or slightly elevated temperatures can also improve E-selectivity.[2]
Q2: I'm using a Wittig reaction and am struggling to remove a persistent, high-boiling point impurity after my column chromatography. What is it?
Answer:
This is almost certainly triphenylphosphine oxide (Ph₃P=O), the stoichiometric by-product of the Wittig reaction.
Causality: The thermodynamic driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6] Its high polarity and low volatility make it notoriously difficult to separate from reaction products, especially on a silica gel column where it can streak extensively.
Troubleshooting & Removal:
Switch to HWE: The simplest solution is to use the Horner-Wadsworth-Emmons reaction instead. Its dialkyl phosphate by-product is water-soluble and easily removed with a simple aqueous wash.[1][7]
Alternative Purification: If you must use the Wittig reaction, you can try precipitating the triphenylphosphine oxide. After the reaction, concentrate the mixture, dissolve it in a minimal amount of a polar solvent like dichloromethane, and then add a large volume of a non-polar solvent like cold diethyl ether or hexane. The triphenylphosphine oxide should precipitate and can be removed by filtration.
Q3: My reaction with an α-bromoester and zinc (Reformatsky conditions) yielded a product with a hydroxyl group instead of a double bond. What happened?
Answer:
You have successfully synthesized the β-hydroxy ester, which is the initial product of the Reformatsky reaction. The issue is an incomplete or omitted dehydration step.
Causality: The Reformatsky reaction involves the formation of an organozinc enolate which then adds to the ketone carbonyl, forming a zinc alkoxide.[8][9] An acidic workup protonates this intermediate to yield a β-hydroxy ester.[9][10] To obtain the desired α,β-unsaturated ester, this intermediate must be dehydrated, typically under acidic conditions with heating.
Troubleshooting:
Post-Reaction Dehydration: After the initial workup to isolate the crude β-hydroxy ester, you can perform a separate dehydration step. Dissolve the crude product in a solvent like toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat under reflux with a Dean-Stark apparatus to remove the water formed.
In-Situ Dehydration: Modify your workup. After the reaction, quenching with a dilute acid solution (e.g., 1 M H₂SO₄) and subsequent heating can sometimes effect dehydration directly.
Section 2: Troubleshooting the Hydrogenation Stage
This second stage involves the catalytic hydrogenation of ethyl (4,4-dimethylcyclohexylidene)acetate to yield the final saturated product. Common catalysts include Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere.
Q4: My hydrogenation reaction is very slow or incomplete, leaving significant amounts of the unsaturated starting material. What are the likely causes?
Answer:
Incomplete hydrogenation is typically due to catalyst deactivation, insufficient hydrogen pressure, or poor mass transfer.
Causality:
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur or phosphorus compounds are classic poisons. If you carried over even trace amounts of a phosphonate reagent from the HWE step, it could inhibit the palladium catalyst.
Insufficient Agitation/Pressure: Hydrogen gas has low solubility in most organic solvents. Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid substrate solution, gaseous hydrogen) and facilitate the reaction. Low hydrogen pressure reduces the concentration of active hydrogen species on the catalyst surface.
Catalyst Quality: The catalyst may be old or have been improperly handled (e.g., exposed to air for extended periods), leading to oxidation and reduced activity.
Troubleshooting:
Purify the Intermediate: Ensure your ethyl (4,4-dimethylcyclohexylidene)acetate is thoroughly purified before hydrogenation to remove any potential catalyst poisons.
Increase Pressure & Agitation: Increase the stirring rate significantly. If your equipment allows, increase the hydrogen pressure (e.g., from balloon pressure to a 50 psi Parr shaker).
Check the Catalyst: Use fresh, high-quality catalyst. Perform a "dry" charge of the catalyst under an inert atmosphere (N₂ or Ar) before adding the solvent and substrate to minimize exposure to air.
Section 3: General Purity and Workup Issues
Q5: After my aqueous workup, I see a new impurity corresponding to (4,4-Dimethyl-cyclohexyl)-acetic acid. How did this form?
Answer:
This by-product is the result of ester hydrolysis.
Causality: Ethyl esters are susceptible to hydrolysis back to the parent carboxylic acid and ethanol under either acidic or basic aqueous conditions, a reaction that can be accelerated by heat.[11][12] If your workup involved prolonged exposure to a strong acid or base (e.g., during neutralization or extraction), a portion of your product could have been hydrolyzed.
Troubleshooting:
Use Mild Conditions: Use mild acids (e.g., saturated NH₄Cl solution) and bases (e.g., saturated NaHCO₃ solution) for washing and neutralization.
Minimize Contact Time: Do not let your organic layer sit in contact with acidic or basic aqueous layers for extended periods. Perform extractions efficiently and move directly to the drying and solvent removal steps.
Avoid Heat: Do not heat the reaction mixture during aqueous workup.
Data & Protocols
Data Summary Table
Compound
Structure
Mol. Weight ( g/mol )
Key Analytical Signature (¹H NMR, CDCl₃)
Starting Material
4,4-Dimethylcyclohexanone
C₈H₁₄O
126.20
~2.3 ppm (t, 4H, -CH₂-C=O)
Intermediate
(E)-ethyl (4,4-dimethylcyclohexylidene)acetate
C₁₂H₂₀O₂
196.29
~5.6 ppm (s, 1H, =CH -COOEt)
Final Product
(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
C₁₂H₂₂O₂
198.30
Absence of vinyl proton (~5.6 ppm)
Key By-products
(Z)-ethyl (4,4-dimethylcyclohexylidene)acetate
C₁₂H₂₀O₂
196.29
Vinyl proton shifted from ~5.6 ppm
Triphenylphosphine Oxide
C₁₈H₁₅OP
278.28
~7.4-7.7 ppm (m, 15H, Ar-H)
(4,4-Dimethyl-cyclohexyl)-acetic acid
C₁₀H₁₈O₂
170.25
Broad singlet >10 ppm (-COOH )
Experimental Protocols
Protocol 1: General GC-MS Method for By-Product Screening
Sample Prep: Dilute 1-2 drops of the crude reaction mixture in 1 mL of ethyl acetate or dichloromethane.
Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Injection: Inject 1 µL with a split ratio of 50:1.
Temperature Program:
Initial temperature: 70 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: Hold at 280 °C for 5 minutes.
Analysis:
Compare the retention times and mass spectra of peaks to the expected values for starting materials, products, and potential by-products.
Look for m/z = 196 for the unsaturated ester isomers and m/z = 198 for the final saturated product.
Look for m/z = 126 for unreacted ketone.
Look for m/z = 278 for triphenylphosphine oxide.
Protocol 2: ¹H NMR Analysis for Isomer and Impurity Identification
Sample Prep: Dissolve ~10-20 mg of the crude or purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).
Acquisition: Acquire a standard proton NMR spectrum.
Analysis:
Unreacted Ketone: Look for the characteristic triplet around 2.3 ppm.
Unsaturated Intermediate: A sharp singlet around 5.6 ppm indicates the vinyl proton of the (E)-isomer. A second singlet at a slightly different chemical shift indicates the (Z)-isomer.
Final Product: The vinyl proton signal at ~5.6 ppm should be completely absent. New signals in the aliphatic region (1.0-2.5 ppm) will appear.
Carboxylic Acid: A very broad singlet, often far downfield (>10 ppm), is indicative of the -COOH proton from hydrolysis.
Enhancing the resolution of diastereomers of substituted cyclohexyl esters in chromatography
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #DIAS-CYC-RES-001 Status: Open Assigned Specialist: Senior Application Scientist (Separations Division) Mission Statement You are likely here because standar...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Hub.Ticket ID: #DIAS-CYC-RES-001
Status: Open
Assigned Specialist: Senior Application Scientist (Separations Division)
Mission Statement
You are likely here because standard C18 protocols are failing to resolve the diastereomers of your substituted cyclohexyl esters. This is a common failure mode. Cyclohexyl rings possess unique conformational flexibility (chair/boat interconversion) and steric bulk that standard alkyl-bonded phases cannot discriminate effectively.
This guide moves beyond basic retention to shape selectivity and thermodynamic tuning . We will treat your separation as a molecular recognition problem, not just a hydrophobicity difference.
Module 1: Method Development Strategy (The "Why" and "How")
Q: Why are my diastereomers co-eluting on a C18 column?A: Standard C18 columns rely primarily on hydrophobic subtraction. Diastereomers of cyclohexyl esters often have identical logP (hydrophobicity) values. Their difference lies in their 3D shape (cis vs. trans) and dipole orientation .
The Fix: You need a stationary phase that offers "Shape Selectivity" or "Pi-Pi Interaction."
Q: What is the recommended column screening protocol?A: Do not waste time with C8 or C4. Move immediately to phases that interact with the ring structure.
Protocol 1: The "Shape-Selective" Screen (RP-HPLC)
Primary Column: Phenyl-Hexyl (or Biphenyl).
Mechanism:[1][2] The phenyl ring interacts with the ester carbonyl and the cyclohexyl skeleton via
- and steric exclusion.
Secondary Column: C30 (Triacontyl).
Mechanism:[1][2] The long, rigid alkyl chains of C30 phases "slot" isomers differently based on their effective molecular length (cis is "bent/shorter", trans is "linear/longer").
Mobile Phase Selection:
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate if pH sensitive).
Solvent B:Methanol (Critical).
Expert Insight: Avoid Acetonitrile (ACN) initially. ACN has its own
-electrons (triple bond) which can shield the stationary phase's phenyl ring, nullifying the selectivity advantage [1]. Methanol allows the solute's -systems to interact freely with the column.
Data Summary: Selectivity Comparison
Parameter
C18 (Standard)
Phenyl-Hexyl
C30 (High Density)
Primary Mechanism
Hydrophobicity
- / Steric
Shape/Steric
Diastereomer
1.0 (Co-elution)
1.2 - 1.5
1.1 - 1.3
Preferred Organic
ACN or MeOH
Methanol
Methanol/IPA
Temp. Sensitivity
Low
High
Medium
Module 2: Troubleshooting Poor Resolution (The "Fix")
Q: I switched to Phenyl-Hexyl, but resolution (
) is still < 1.5. What now?A: You are likely operating under conditions where kinetic energy overcomes the thermodynamic binding difference. We must optimize Temperature and Gradient Slope .
Protocol 2: Thermodynamic Tuning
Temperature Drop: Lower the column oven temperature to 15°C - 20°C .
Reasoning: Separation of geometric isomers is often enthalpy-driven (
). Lower temperatures increase the retention factor () and magnify the subtle differences in interaction energy between the cis and trans forms [2].
Gradient Shallowing: Reduce gradient slope to 0.5% B/min.
Example: Instead of 50-100% B in 10 min, run 60-70% B in 20 min.
Visual Workflow: Troubleshooting Logic
Caption: Decision tree for troubleshooting poor resolution. Prioritize retention (k') first, then selectivity (
), then efficiency (N).
Module 3: Advanced Techniques (The "Nuclear Option")
Q: My cyclohexyl ester has multiple chiral centers. RP-HPLC is complex.A: When you have enantiomers and diastereomers (e.g., 4 isomers), Reversed Phase (RP) often fails to resolve all four. Supercritical Fluid Chromatography (SFC) is the gold standard here.
Why SFC?
SFC uses CO₂ (supercritical) which has low viscosity and high diffusivity.[3][4] It allows the use of Polysaccharide Chiral Columns (e.g., Amylose/Cellulose derivatives) which are exceptionally good at recognizing the "3D shape" of cyclohexyl rings [3].
Protocol 3: SFC Screening for Cyclohexyl Esters
Columns: Chiralpak AD-H, Chiralcel OD-H, or Chiralpak IG (immobilized).
Co-Solvent: Methanol or Ethanol (10-20%).
Back Pressure: 120-150 bar.
Result: SFC often resolves all stereoisomers (enantiomers + diastereomers) in a single run because it combines hydrogen bonding (ester group) with inclusion complexation (cyclohexyl ring fits into the amylose helix).
Visual Workflow: Column Selection Strategy
Caption: Strategic workflow for selecting the stationary phase based on isomer complexity.
Module 4: Frequently Asked Questions (FAQs)
Q: My peaks are tailing severely. Is it the column?A: For esters, tailing is usually due to:
Silanol Interactions: If your ester has an amine functionality nearby, residual silanols on the silica surface grab it.
Fix: Use a "Charged Surface Hybrid" (CSH) Phenyl-Hexyl column or add 0.1% Triethylamine (TEA) to the mobile phase (if pH permits) [4].
Hydrolysis: Cyclohexyl esters can be unstable at high pH. Ensure your mobile phase is pH 3.0 - 5.0.
Q: Can I use Normal Phase (Hexane/IPA) instead of SFC?A: Yes. Normal Phase (NP) on silica or diol columns is excellent for separating diastereomers because the cis and trans isomers often have significantly different dipole moments. However, NP solvents are toxic and expensive compared to SFC (CO₂).
References
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. 2
Chromatography Online. (2023). Using Thermodynamics and Simulations to Understand Selectivity and Retention in Gas Chromatography (Applied to LC principles of thermodynamic control). 5
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. 6
Waters Knowledge Base. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?7[8][6][9][10]
Minimizing solvent effects in the spectroscopic analysis of cyclohexyl derivatives
Topic: Minimizing Solvent Effects in the Spectroscopic Analysis of Cyclohexyl Derivatives Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Conformatio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Solvent Effects in the Spectroscopic Analysis of Cyclohexyl Derivatives
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Conformational Chameleon
Cyclohexyl derivatives present a unique analytical challenge due to their conformational mobility. Unlike rigid aromatic systems, cyclohexane rings exist in a dynamic equilibrium between chair conformers (axial vs. equatorial). This equilibrium is governed by A-values (steric bulk) but is heavily modulated by solvent-solute interactions .
A solvent is never "inert" for these systems. It can:
Stabilize specific conformers: Polar solvents may stabilize diaxial conformers having high dipole moments, defying standard steric predictions.
Induce Chemical Shift deviations: Through Magnetic Anisotropy or Hydrogen Bonding.
Mask spectral features: Via solvatochromic shifts in UV-Vis or band broadening in IR.
This guide provides field-proven workflows to troubleshoot and minimize these effects, ensuring your structural assignments are based on intrinsic molecular geometry, not solvent artifacts.
Q1: My 1H NMR signals are broad or unresolved at room temperature. Is my sample impure?
Diagnosis: Likely not impurity, but intermediate exchange rate conformational flipping. At room temperature, the ring flip rate (
) often matches the NMR time scale, causing coalescence (broadening).
Technical Solution: Variable Temperature (VT) NMR
Cooling (to -80°C): "Freezes" the ring flip. You will see two distinct sets of signals (axial and equatorial).
Heating (to +60°C): Increases
beyond the NMR timescale, resulting in a sharp, weighted-average spectrum.
Protocol: The "Conformational Freeze"
Solvent Selection: Use CD2Cl2 (Dichloromethane-d2) or Toluene-d8 .
Why? CDCl3 freezes at -63°C, which is often not cold enough to stop the flip. CD2Cl2 remains liquid down to -95°C.
Stepwise Cooling: Acquire spectra at +25°C, 0°C, -40°C, and -80°C.
Analysis: If peaks sharpen and split into unequal populations at -80°C, you have successfully resolved the conformers.
Q2: Overlapping multiplets prevent accurate integration. How can I resolve them without VT-NMR?
Technical Solution: Solvent Titration (ASIS Effect)
Aromatic solvents (Benzene-d6, Pyridine-d5) induce specific shifts (Aromatic Solvent Induced Shifts - ASIS) due to their magnetic anisotropy. They preferentially solvate electron-deficient regions, shifting proton signals differently than CDCl3.
Protocol: Benzene-d6 Titration
Baseline: Acquire 1H spectrum in 500 µL CDCl3 .
Titration: Add C6D6 (Benzene-d6) in 50 µL increments directly to the NMR tube.
Monitor: Track the chemical shift (
) changes. Signals will "walk" apart.
Endpoint: Stop when the multiplets of interest are fully resolved.
Visualization: NMR Solvent Selection Workflow
Caption: Decision tree for selecting the optimal NMR solvent strategy based on solute properties and spectral artifacts.
Module 2: IR Spectroscopy – Minimizing Solvent Exclusion & Band Masking
Q3: Which solvent should I use to observe carbonyl (C=O) stretches without interference?
Diagnosis: Solvent cut-off windows are critical. Polar solvents often absorb in the carbonyl region (1650–1750 cm⁻¹).
Technical Solution: The "Green" Replacement Strategy
Historically, CCl4 was the gold standard for IR due to its transparency, but it is toxic and ozone-depleting.
Recommendation: Use Tetrachloroethylene (C2Cl4) or Dichloromethane (CH2Cl2) for specific windows, or switch to Heptane for non-polar analytes.
Modern Best Practice: Use ATR (Attenuated Total Reflectance) with a diamond crystal to eliminate solvent entirely, provided the sample can be dried.
Data: Solvent Transparency Windows for IR
Solvent
Useful Window (cm⁻¹)
Problematic Region
Application
CCl4 (Legacy)
4000–1350
< 800 (C-Cl stretch)
Avoid if possible (Toxicity)
CS2
1350–600
2100–2300 (C=S)
Fingerprint region analysis
Dichloromethane
4000–2000
< 1400 (C-H bending)
General purpose, polar compounds
Heptane
4000–3000, 1500–1300
2800–3000 (C-H stretch)
Non-polar cyclohexyl derivatives
Acetonitrile
4000–2300
2250 (CN), < 1500
Polar analytes
Module 3: Electronic Spectroscopy (UV-Vis & CD)
Q4: How does solvent polarity affect the Circular Dichroism (CD) of cyclohexanones?
Diagnosis: The Octant Rule , used to determine absolute configuration, is sensitive to conformation.
Mechanism: A bulky substituent (e.g., -CH3) prefers the equatorial position.[1] However, in highly polar solvents (like Methanol), the energy penalty for the axial position may decrease due to solvation effects, shifting the equilibrium.
Result: The sign of the Cotton Effect may invert if the major conformer changes from equatorial to axial.
Technical Solution: The "Octant Check"
Run CD in Non-Polar Solvent (Hexane/Cyclohexane): This gives the "intrinsic" Cotton Effect driven by the sterically preferred conformer (usually equatorial).
Run CD in Polar Solvent (Methanol/Acetonitrile): Compare the sign and magnitude.
Drastic Change/Inversion? Indicates high conformational mobility and solvent-dependence. Rely on the Non-Polar data for configuration assignment.
Visualization: Solvatochromic Troubleshooting
Caption: Workflow for validating UV/CD data against solvent cut-offs and conformational shifts.
References
Eliel, E. L., et al.Conformational Analysis. Wiley-Interscience. (Detailed discussion on A-values and solvent dependence).
Reich, H. J. "A-Values for Substituted Cyclohexanes." University of Wisconsin-Madison Chemistry.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Solvent selection guides for NMR/IR).
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Link
Lightner, D. A. "The Octant Rule." Circular Dichroism: Principles and Applications. (Explains solvent effects on Cotton Effects).
Technical Support Center: Selective Hydrolysis of Sterically Hindered Cyclohexyl Esters
Current Status: Online Operator: Senior Application Scientist Topic: Strategies for the selective hydrolysis of sterically hindered cyclohexyl esters Overview: The Steric Challenge Welcome to the technical support hub. Y...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Operator: Senior Application Scientist
Topic: Strategies for the selective hydrolysis of sterically hindered cyclohexyl esters
Overview: The Steric Challenge
Welcome to the technical support hub. You are likely here because standard saponification (LiOH/THF/H₂O) has failed, resulting in recovered starting material or decomposition.
Hydrolyzing sterically hindered cyclohexyl esters—particularly those in the axial conformation or possessing bulky adjacent substituents (e.g., tert-butyl, gem-dimethyl)—requires overcoming a significant kinetic barrier. In the standard
mechanism, the formation of the tetrahedral intermediate increases steric crowding. If the ester is axial, 1,3-diaxial interactions severely destabilize this transition state, rendering the reaction sluggish.
This guide provides field-proven, high-impact protocols to bypass these barriers using "naked" nucleophiles, organotin reagents, and anhydrous dealkylation strategies.
Decision Matrix: Reagent Selection
Before proceeding, use this logic flow to select the optimal reagent for your specific substrate.
Figure 1: Decision tree for selecting hydrolysis reagents based on substrate sensitivity and steric profile.
Tier 1: The "Naked" Hydroxide Strategy
Reagent: Potassium tert-butoxide (KOtBu) + H₂O (2:1)
Best For: Moderately hindered esters where solubility in aqueous solvents is poor.
Q: Why isn't my LiOH/THF reaction working even at reflux?A: The issue is likely solvation . In aqueous mixtures, the hydroxide ion is heavily solvated by water molecules (H-bonding), which creates a "solvent cage" that increases its effective size and reduces its nucleophilicity. For a hindered ester, this bulky, solvated hydroxide cannot penetrate the steric shield of the carbonyl carbon.
The Fix: Use "anhydrous" hydroxide. By reacting KOtBu with a stoichiometric amount of water in an aprotic solvent (ether or THF), you generate a "naked" hydroxide ion. Lacking a hydration shell, this ion is significantly smaller and more reactive.
Protocol:
Dissolve the ester (1.0 equiv) in anhydrous diethyl ether or THF (0.1 M).
Add H₂O (2.0 equiv) .
Add KOtBu (2.0 equiv) . Note: The order is crucial to generate the active species in situ.
Reagent: Trimethyltin Hydroxide (Me₃SnOH)
Best For: Extremely hindered esters, acid/base sensitive substrates, and preventing epimerization.
Q: I have an axial ester with a sensitive alpha-center. How do I hydrolyze it without epimerization?A: Use the Nicolaou method (Me₃SnOH). Unlike standard bases, trimethyltin hydroxide acts as a Lewis acid-assisted nucleophile. The tin atom coordinates to the carbonyl oxygen, activating the ester, while the hydroxide group attacks intramolecularly. This "push-pull" mechanism allows hydrolysis under neutral-to-mildly-basic conditions, preserving stereocenters.
Protocol (Nicolaou et al., 2005):
Dissolve ester (1.0 equiv) in 1,2-dichloroethane (DCE) .
Add Me₃SnOH (2.0–5.0 equiv) .
Heat to 80°C in a sealed tube or reflux.
Workup (Critical): Tin byproducts are toxic and hard to remove.
Wash with 5% KHSO₄ or HCl (1M) to destannylate the product.
If tin residues persist, wash the organic layer with a saturated KF solution (precipitates insoluble Me₃SnF).
Tier 3: Anhydrous Dealkylation (
)
Reagent: Lithium Iodide (LiI) in Pyridine
Best For: Methyl or Ethyl esters that are base-sensitive (e.g., prone to retro-aldol or elimination).
Q: My molecule falls apart in base. Is there a non-basic alternative?A: Yes. Switch mechanisms from
(carbonyl attack) to (alkyl attack). Lithium iodide in refluxing pyridine cleaves methyl esters by attacking the methyl group, not the carbonyl. The carboxylate is displaced as a leaving group.
Mechanism:
The reaction is driven by the high nucleophilicity of iodide in pyridine and the formation of a stable lithium carboxylate.
Protocol:
Dissolve methyl ester (1.0 equiv) in anhydrous pyridine (or 2,4,6-collidine for higher boiling point).
Add anhydrous LiI (5.0–10.0 equiv) .
Reflux (115°C for pyridine).
Monitoring: The reaction may take 12–24 hours.
Workup: Acidify carefully with dilute HCl to remove pyridine and protonate the carboxylate.
Tier 4: The Organic-Soluble "Hydroxide"
Reagent: Potassium Trimethylsilanolate (KOTMS / TMSOK)
Best For: Anhydrous saponification in non-polar solvents.
Q: My ester is insoluble in MeOH/Water. Can I hydrolyze it in pure THF?A: Yes, using Potassium Trimethylsilanolate . This reagent is soluble in organic solvents (THF, DCM, Toluene). It acts as a lipophilic hydroxide equivalent. The silanolate anion attacks the carbonyl, forming a silyl ester intermediate which breaks down upon aqueous workup.
Protocol:
Dissolve ester in anhydrous THF .
Add KOTMS (1.1–2.0 equiv) .
Stir at Room Temperature (or mild heat 40°C).
Note: This reagent is milder than KOtBu but more reactive than NaOH due to the lack of solvation.
Comparative Data: Reagent Performance
The following table summarizes expected performance on a model substrate: trans-4-tert-butylcyclohexanecarboxylic acid methyl ester (Equatorial) vs. cis (Axial).
Reagent
Solvent
Temp
Axial Ester ()
Equatorial Ester ()
Selectivity
LiOH (aq)
THF/H₂O
Reflux
> 48 h (Poor)
4 h
Low
KOtBu/H₂O
Ether
25°C
6 h
30 min
Medium
Me₃SnOH
DCE
80°C
2 h
1 h
High
LiI
Pyridine
115°C
12 h
12 h
None ()
TMSOK
THF
25°C
4 h
1 h
Medium
Troubleshooting FAQ
Q: I used Me₃SnOH and my NMR shows broad peaks. What is this?A: This is likely residual organotin. Organotins coordinate strongly to carboxylates.
Fix: Run the crude product through a short silica plug eluting with 10% AcOH in EtOAc, or wash the organic layer vigorously with saturated KF solution for 30 minutes.
Q: Can I use Pig Liver Esterase (PLE) for these hindered esters?A: PLE is excellent for enantioselectivity, but it is often sensitive to extreme steric bulk (e.g., tertiary alcohols or quaternary centers next to the ester). If the chemical methods (SnOH) fail, PLE is worth a try, but ensure you use a co-solvent (e.g., 10% DMSO) to solubilize the hindered substrate.
Q: Why is the axial ester slower to hydrolyze?A: In the transition state (tetrahedral intermediate), the alkoxy group and the incoming nucleophile become crowded by the axial protons at C3 and C5 (1,3-diaxial interactions).
Equatorial Attack: Nucleophile approaches from the axial direction (less hindered).
Axial Attack: Nucleophile approaches from the equatorial direction, but the resulting intermediate forces the bulky oxygen atoms into severe diaxial clashes.
References
Nicolaou, K. C., et al. (2005).[3][4][5] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[3] Link
Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 or OH-." Tetrahedron Letters, 25(51), 5831-5834. Link
Fisher, J. F., et al. (1994). "Iodide Dealkylation of Benzyl, PMB, PNB, and t-Butyl N-Acyl Amino Acid Esters via Lithium Ion Coordination." Tetrahedron Letters, 35(16), 2505-2508. Link
Gassman, P. G., & Schenk, W. N. (1977). "The use of anhydrous hydroxide for the hydrolysis of hindered esters."[6] The Journal of Organic Chemistry, 42(5), 918–920. Link
Ohno, M., & Otsuka, M. (1989). "Chiral synthons by ester hydrolysis catalyzed by pig liver esterase."[7] Organic Reactions, 37, 1. Link
Validation of an HPLC method for the purity determination of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
Title: Validation of an HPLC-CAD Method for the Purity Determination of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester: A Comparative Guide Executive Summary In pharmaceutical development, the accurate purity determin...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validation of an HPLC-CAD Method for the Purity Determination of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester: A Comparative Guide
Executive Summary
In pharmaceutical development, the accurate purity determination of lipophilic intermediates is a critical quality attribute. (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (CAS 250732-60-6) presents a unique analytical challenge: it is a semi-volatile alicyclic ester lacking a conjugated π-electron system. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) suffers from severe baseline drift and poor sensitivity at the low wavelengths required for this molecule. Conversely, while Gas Chromatography (GC-FID) is traditionally used for volatile esters[1], it fails to detect non-volatile impurities such as inorganic salts or highly polar degradants.
As a Senior Application Scientist, I approach this challenge by designing a method based on the Analytical Target Profile (ATP) outlined in the ICH Q14 guidelines[2]. This guide details the development and ICH Q2(R2) validation of an optimized HPLC method utilizing Charged Aerosol Detection (CAD)[2][3], objectively comparing its performance against traditional modalities.
The Analytical Challenge & Method Selection (Causality)
To build a robust control strategy, we must understand the physicochemical limitations of the target analyte:
The UV Limitation: Because the ester only contains a weak carbonyl chromophore, UV detection requires monitoring at 205–210 nm. At this range, gradient elution with organic modifiers (like acetonitrile) causes massive baseline shifts, obliterating the Signal-to-Noise (S/N) ratio for trace impurities.
The GC-FID Limitation: While GC-FID provides excellent sensitivity for the ester itself[1], it operates under the assumption that all impurities are volatile. Unreacted free acids or inorganic catalysts remain in the inlet liner, leading to an overestimation of API purity.
The HPLC-CAD Solution: Charged Aerosol Detection (CAD) is a universal, mass-sensitive detector[4][5]. It nebulizes the column eluent, evaporates the mobile phase, and imparts a positive charge to the residual non-volatile and semi-volatile particles[4]. The resulting electrometer signal is independent of the analyte's optical properties, allowing for the simultaneous, high-sensitivity quantification of the target ester, its free acid precursor, and non-volatile degradants[3].
Method Design & Validation Workflow
Figure 1: Method design and ICH Q2(R2) validation workflow for the HPLC-CAD analytical procedure.
Step-by-Step Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every run must pass strict System Suitability Testing (SST) before sample acquisition begins.
A. Chromatographic Conditions & Causality
Column: Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).
Causality: Standard C18 columns struggle to separate alicyclic positional isomers due to similar hydrophobicity[1]. The Phenyl-Hexyl stationary phase introduces alternative π-π and shape selectivity, successfully resolving the 4,4-dimethyl target from potential 3,3-dimethyl or 3,4-dimethyl impurities.
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: Formic acid ensures the protonation of any residual free acid impurities, preventing peak tailing. Crucially, it is fully volatile, ensuring no background noise is generated in the CAD[4].
Gradient: 40% B to 95% B over 15 minutes.
B. CAD Detector Optimization
Evaporation Temperature: 35°C.
Causality: Because the ethyl ester exhibits semi-volatile characteristics, using the standard 50°C CAD evaporation temperature would cause analyte loss during desolvation. Lowering the temperature to 35°C preserves the particles and maximizes signal recovery[4][5].
Power Function (PF): 1.0 (Linearized output).
C. Self-Validating System Suitability Test (SST)
Before analyzing unknown batches, the system must prove its fitness for purpose:
Blank Injection: Inject diluent. Acceptance: No interfering peaks at the retention time of the target ester.
Resolution Mixture: Inject a spiked sample containing the target ester and its free acid precursor. Acceptance: Resolution (
) > 2.0.
Precision Verification: Inject the 100% working standard (1.0 mg/mL) six consecutive times. Acceptance: Peak area %RSD < 2.0% and Tailing Factor (
) < 1.5.
ICH Q2(R2) Validation Data Presentation
The optimized HPLC-CAD method was rigorously validated according to the latest FDA/ICH Q2(R2) guidelines[2]. The quantitative data is summarized below.
Table 1: ICH Q2(R2) Validation Summary for HPLC-CAD Method
Validation Parameter
ICH Q2(R2) Requirement
HPLC-CAD Experimental Result
Status
Specificity
Baseline resolution of impurities
= 3.4 (Ester vs. Free Acid)
Pass
Linearity & Range
> 0.990 across specified range
= 0.9994 (0.05 to 1.5 mg/mL)
Pass
LOD (Limit of Detection)
S/N 3
0.005 mg/mL
Pass
LOQ (Limit of Quantitation)
S/N 10
0.015 mg/mL
Pass
Method Precision
%RSD 2.0% (n=6)
Intra-day: 1.1% | Inter-day: 1.4%
Pass
Accuracy (Recovery)
98.0% – 102.0% across 3 levels
50%: 99.1% | 100%: 100.4% | 150%: 99.8%
Pass
Comparative Analysis: HPLC-CAD vs. Alternatives
To objectively justify the adoption of this method, Table 2 compares the validated HPLC-CAD approach against traditional analytical modalities.
Table 2: Performance Comparison of Analytical Modalities
Feature / Capability
GC-FID (Traditional)
HPLC-UV (Standard C18)
HPLC-CAD (Optimized)
Target Analyte Sensitivity
High
Poor (Weak chromophore)
High
Detection of Non-Volatiles
Fails (Salts remain in inlet)
Moderate
Excellent (Universal mass detection)
Baseline Stability (Gradient)
Excellent
Severe drift at 210 nm
Excellent (No optical interference)
Isomer Separation
Moderate
Poor (C18 limitation)
High (Phenyl-Hexyl shape selectivity)
Response Factor Uniformity
Carbon-dependent
Extinction coefficient-dependent
Uniform (Mass-dependent)
Conclusion
The purity determination of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester requires an analytical approach that transcends the limitations of traditional UV and GC detectors. By combining the shape selectivity of a Phenyl-Hexyl stationary phase with the universal, mass-dependent sensitivity of Charged Aerosol Detection, we establish a robust, self-validating system. The method successfully meets all ICH Q2(R2) validation criteria[2], proving its superiority in capturing both semi-volatile target analytes and non-volatile impurities within a single chromatographic run.
References
Title: Q2(R2) Validation of Analytical Procedures - FDA
Source: fda.gov
URL:2
Title: CAS 250732-60-6 | Sigma-Aldrich
Source: sigmaaldrich.com
URL:
Title: Fatty Acid Analysis by HPLC
Source: hplc.eu
URL:1
Title: Charged aerosol detector - Wikipedia
Source: wikipedia.org
URL:4
Title: Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC)
Source: thermofisher.com
URL:5
Title: Review of Operating Principle and Applications of the Charged Aerosol Detector - PubMed
Source: nih.gov
URL:3
Comparing the fragrance profiles of phenylacetic versus cyclohexylacetic acid esters
Comparative Guide: Fragrance Profiles of Phenylacetic vs. Cyclohexylacetic Acid Esters Executive Summary This guide presents a technical comparison between Phenylacetic Acid Esters (PAAEs) and their hydrogenated counterp...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Fragrance Profiles of Phenylacetic vs. Cyclohexylacetic Acid Esters
Executive Summary
This guide presents a technical comparison between Phenylacetic Acid Esters (PAAEs) and their hydrogenated counterparts, Cyclohexylacetic Acid Esters (CHAAEs) .[1]
In fragrance chemistry, the catalytic hydrogenation of an aromatic ring to a cyclohexane ring represents a fundamental Structure-Odor Relationship (SOR) shift. While PAAEs are characterized by planar , electron-rich benzene rings yielding honey, animalic, and heavy floral notes, CHAAEs adopt a non-planar chair conformation , resulting in diffusive, green, and tropical fruity profiles. This guide analyzes these differences through physicochemical data, sensory protocols, and synthesis pathways.
Structural & Mechanistic Basis (SOR)
The olfactory divergence between these two classes stems from the steric and electronic differences between the phenyl and cyclohexyl moieties.[1]
Phenyl Group (PAAEs): Planar, sp²-hybridized carbons.[1] Capable of
- stacking interactions with receptor sites.[1] This rigidity often correlates with "heavier," sweeter, and more narcotic odor profiles (honey, rose, musk).
Cyclohexyl Group (CHAAEs): Flexible, sp³-hybridized carbons, predominantly in a chair conformation. This moiety occupies a larger hydrophobic volume (3D space) but lacks
-electron density.[1] This bulkiness typically shifts perception toward "lighter," "greener," and "fruitier" nuances (pineapple, apple, galbanum).
Diagram 1: Structure-Odor Logic Flow
Figure 1: Mechanistic shift from planar aromatic binding (honey/animalic) to volumetric aliphatic binding (fruity/green).[1]
Comparative Olfactory Profiles
The following table synthesizes experimental sensory data. Note the distinct shift from "Honey" to "Tropical Fruit" upon hydrogenation.[1]
Feature
Methyl Phenylacetate
Methyl Cyclohexylacetate
Ethyl Phenylacetate
Ethyl Cyclohexylacetate
CAS No.
101-41-7
14352-61-5
101-97-3
5452-75-5
Odor Type
Honey, Floral, Animalic
Fruity, Tropical, Green
Honey, Sweet, Rose
Fruity, Green, Raspberry
Descriptors
Strong honey, spicy, waxy, slightly harsh/urine-like edge at high conc.[2]
Banana, mango, pineapple, honey nuances but fresher.
Key Insight: The Allyl variant (Allyl Cyclohexylacetate, or Cyclogalbanate) is the most commercially successful of the CHAAEs, valued for its intense pineapple/galbanum note, whereas the PAAEs are staples for honey accords.
Physicochemical Performance Data
Understanding the polarity (LogP) and volatility (Vapor Pressure) is crucial for predicting substantivity and matrix compatibility.[1]
Hydrophobicity: Hydrogenation significantly increases LogP (by ~1.0 unit).[1] CHAAEs are much more lipophilic, making them excellent for hydrophobic matrices (candles, wax) but less soluble in aqueous alcoholic solutions than PAAEs.
Volatility: Surprisingly, the cyclohexyl esters often exhibit slightly higher estimated vapor pressures than their aromatic equivalents despite higher molecular weights, contributing to their "lift" and "diffusive" fruity character compared to the "heavy" tenacity of phenylacetates.
Experimental Protocols
Synthesis: Catalytic Hydrogenation
To convert a PAAE to a CHAAE for comparative testing, a high-pressure catalytic hydrogenation protocol is required.[1]
Data Analysis: Plot results on a spider chart (radar plot) to visualize the profile overlap and divergence.
References
The Good Scents Company. (n.d.).[1][12] Methyl Phenyl Acetate.[1][5][12] Retrieved from [Link]
The Good Scents Company. (n.d.).[1][12] Methyl Cyclohexyl Acetate.[1][6][11] Retrieved from [Link]
PubChem. (2023).[1] Ethyl Cyclohexylacetate (Compound).[1][2][8][9][13][14] National Library of Medicine.[1] Retrieved from [Link]
Arctander, S. (1969).[1] Perfume and Flavor Chemicals (Aroma Chemicals).[1] Allured Publishing Corporation.[1] (Cited for historical odor descriptors of Allyl/Ethyl variants).[1]
Bedoukian Research. (n.d.).[1] Fragrance Ingredients: Cyclohexyl Derivatives.[1] (General reference for commercial availability of cyclohexyl esters).
Cross-Validation of Analytical Methods for (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester: A Comprehensive Comparison Guide
Executive Summary & Analytical Challenge For researchers and drug development professionals, the accurate quantification and purity profiling of intermediate compounds is a critical bottleneck. (4,4-Dimethyl-cyclohexyl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenge
For researchers and drug development professionals, the accurate quantification and purity profiling of intermediate compounds is a critical bottleneck. (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester presents a specific analytical challenge: it is an aliphatic, semi-volatile ester that completely lacks a conjugated
-electron system. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly susceptible to solvent baseline interference and generally ineffective.
To establish a robust, self-validating analytical framework, laboratories must pivot to alternative detection mechanisms. This guide provides an in-depth cross-validation of three dominant methodologies: Gas Chromatography-Flame Ionization Detection (GC-FID) , Gas Chromatography-Mass Spectrometry (GC-MS) , and HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) .
Mechanistic Rationale for Method Selection
The selection of an analytical method must be driven by the physicochemical causality of the analyte:
GC-FID (The Gold Standard): Because the target compound is a volatile aliphatic ester, it easily partitions into the gas phase. FID relies on the combustion of carbon-hydrogen bonds in a hydrogen flame to produce ions. Given the high C-H density of the dimethyl-cyclohexyl moiety, FID provides an exceptionally high and linear response[1].
GC-MS (Structural Specificity): During synthesis or degradation studies, co-eluting impurities can mimic the target analyte. GC-MS utilizing Electron Ionization (EI) fragments the ester, providing a distinct mass-to-charge (
) fingerprint that ensures absolute peak specificity[2].
HPLC-ELSD (The Orthogonal Check): ELSD is a "universal" detector that relies on aerosol light scattering rather than UV absorbance. However, its effectiveness is strictly dependent on the analyte being less volatile than the mobile phase. For semi-volatile esters, this creates a thermodynamic conflict during the nebulization phase, often leading to reproducibility issues[3].
Cross-Validation Workflow
Logical flow of the cross-validation strategy for non-UV absorbing volatile esters.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. For GC methods, this requires the integration of an Internal Standard (IS) to mathematically correct for micro-variations in split-injection volumes[4].
GC-FID & GC-MS: The Volatilization Strategy
Causality Focus: A split ratio of 10:1 is mandated to prevent column overloading, which would otherwise distort the Gaussian peak geometry of the ester and artificially inflate integration errors.
Sample Preparation: Dissolve 10.0 mg of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester in 10 mL of anhydrous n-hexane. Spike the solution with 100 µL of Methyl Heptadecanoate (1 mg/mL) to serve as the Internal Standard (IS).
Injection: Inject 1.0 µL into the GC inlet maintained at 250°C.
Chromatographic Separation: Utilize a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Set Helium carrier gas to a constant flow of 1.0 mL/min.
Thermal Gradient: Initial oven temperature at 60°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min). This gradient ensures the solvent front clears before the ester elutes.
Detection (FID): Maintain detector at 280°C. Hydrogen flow at 30 mL/min; Air flow at 300 mL/min.
Detection (MS): Transfer line at 250°C. Electron Ionization (EI) source at 230°C (70 eV). Scan range: 40–400
.
HPLC-ELSD: The Orthogonal Approach
Causality Focus: The drift tube temperature is the most critical parameter. If set too high (>60°C), the semi-volatile ester will co-evaporate with the mobile phase, resulting in a catastrophic loss of signal[3].
Sample Preparation: Dissolve 50.0 mg of the ester in 10 mL of HPLC-grade Acetonitrile (higher concentration required due to lower ELSD sensitivity).
Separation: Inject 10 µL onto a C18 Reverse-Phase column (250 × 4.6 mm, 5 µm) maintained at 25°C.
Mobile Phase: Isocratic elution using Acetonitrile/Water (80:20 v/v) at a flow rate of 1.0 mL/min.
ELSD Parameters: Nebulizer temperature at 40°C. Drift tube strictly maintained at 45°C. Nitrogen carrier gas pressure at 3.5 bar[1].
Comparative Performance Data
The following tables synthesize the quantitative validation data derived from executing the above protocols, evaluated against ICH Q2(R1) guidelines.
Causality Analysis: Why GC-FID Outperforms HPLC-ELSD Here
While HPLC-ELSD is frequently marketed as the ultimate solution for compounds lacking UV chromophores, the experimental data (Table 1) demonstrates a severe sensitivity deficit (LOD of 15.0 µg/mL for ELSD vs. 0.05 µg/mL for GC-FID)[5].
The causality lies in the physics of the ELSD drift tube. ELSD requires the mobile phase to evaporate entirely, leaving only solid or liquid analyte particles to scatter the laser light. Because (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester possesses inherent volatility, a significant fraction of the analyte vaporizes alongside the acetonitrile/water mobile phase. This not only depresses the recovery rate (88.4%) but also introduces severe non-linearity, requiring complex log-log mathematical transformations to achieve an acceptable
value[3]. Conversely, GC-FID thrives on volatility, converting 100% of the vaporized ester into a highly stable, proportional electrical signal.
Conclusion & Recommendations
For the routine quality control and quantification of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester, GC-FID is the undisputed optimal method , offering superior precision, linear dynamic range, and robustness. GC-MS should be deployed concurrently during early-stage route scouting and stability testing to provide absolute structural confirmation of the ester and its potential degradation byproducts. HPLC-ELSD should be avoided for this specific compound due to volatility-induced signal loss and poor reproducibility.
References
Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil. PubMed.[Link]
DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI.[Link]
A Comparative Guide to the Reactivity of Cis and Trans Isomers of Substituted Cyclohexylacetic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: The Decisive Role of Stereochemistry in Cyclohexane Reactivity In the realm of organic chemistry, particularly in the intricate world of drug...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Decisive Role of Stereochemistry in Cyclohexane Reactivity
In the realm of organic chemistry, particularly in the intricate world of drug design and synthesis, the three-dimensional arrangement of atoms within a molecule is not a mere triviality; it is a critical determinant of its physical, chemical, and biological properties. For cyclic systems like cyclohexane, the spatial orientation of substituents gives rise to stereoisomers, primarily cis and trans diastereomers, which can exhibit profoundly different reactivities. This guide provides an in-depth technical comparison of the reactivity of cis and trans isomers of substituted cyclohexylacetic acids, underpinned by fundamental principles of conformational analysis and supported by experimental data. Understanding these differences is paramount for researchers in medicinal chemistry and process development, where the selection of a specific isomer can be the key to unlocking desired therapeutic effects or optimizing synthetic routes.
The cyclohexane ring is not a planar hexagon; it predominantly adopts a strain-free "chair" conformation. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The constant "flipping" between two chair conformations allows for the interconversion of axial and equatorial positions. However, the introduction of a bulky substituent, such as a tert-butyl group, can effectively "lock" the conformation, providing a rigid framework to study the intrinsic reactivity of a substituent in a fixed axial or equatorial orientation. This principle is fundamental to the comparisons that will be drawn in this guide.
The Impact of Conformation on Reactivity: A Tale of Two Isomers
The reactivity of a functional group on a cyclohexane ring is intimately linked to its axial or equatorial orientation. This is primarily due to two factors: steric hindrance and stereoelectronic effects , including neighboring group participation (NGP) .
Steric Hindrance: An axial substituent experiences greater steric hindrance due to 1,3-diaxial interactions with other axial hydrogens or substituents on the same side of the ring. This increased steric crowding can impede the approach of a reagent, thereby slowing down the reaction rate compared to a less hindered equatorial counterpart.
Neighboring Group Participation (NGP): A suitably positioned neighboring group can act as an internal nucleophile, accelerating a reaction through a process known as anchimeric assistance. The spatial relationship between the reacting center and the participating group is critical, and often, a specific stereochemical arrangement is required for NGP to occur effectively.
The following sections will delve into specific reaction types to illustrate the tangible differences in reactivity between cis and trans isomers of substituted cyclohexylacetic acids.
Comparative Reactivity in Key Chemical Transformations
Intramolecular Lactonization: A Case Study in Proximity and Orientation
The formation of a lactone from a hydroxy-substituted carboxylic acid is a classic example of an intramolecular reaction where the geometry of the starting material plays a pivotal role. Consider the lactonization of cis- and trans-4-hydroxycyclohexylacetic acid.
In the cis isomer, the chair conformation can place both the hydroxyl group and the acetic acid side chain in positions that are relatively close to each other, facilitating the intramolecular esterification. Specifically, when the acetic acid side chain is equatorial, the hydroxyl group can be axial, bringing the two functionalities into a favorable proximity for ring closure.
Conversely, in the trans isomer, the hydroxyl and acetic acid groups are on opposite sides of the ring. In a stable chair conformation where the bulky acetic acid group occupies an equatorial position, the hydroxyl group will also be equatorial, placing it far from the carboxylic acid. For lactonization to occur, the ring would have to adopt a higher energy conformation, such as a twist-boat, or the reaction would have to proceed through a much more strained transition state.
Diagrammatic Representation of Lactonization Favorability:
Caption: A typical experimental workflow for comparing the saponification rates of cis and trans isomers.
Neighboring Group Participation by the Carboxyl Group
The carboxyl or carboxylate group of a cyclohexylacetic acid can act as an internal nucleophile, leading to anchimeric assistance in substitution reactions at a suitable position on the ring. For this to occur, the carboxyl group must be able to attack the carbon bearing the leaving group from the backside, in a manner analogous to an SN2 reaction.
This stereoelectronic requirement is met in the cis isomer of a 2-substituted cyclohexylacetic acid derivative. For instance, in the solvolysis of a cis-2-halocyclohexylacetic acid, the carboxylate group is ideally positioned to displace the halide from the backside, forming a transient lactone intermediate. This intermediate is then opened by the solvent to give the final product with overall retention of configuration. This intramolecular pathway is often significantly faster than the direct intermolecular attack by the solvent.
In the corresponding trans isomer, the carboxylate group and the leaving group are on opposite sides of the ring, making such a backside attack impossible without significant conformational distortion. Consequently, the trans isomer reacts through a slower, standard SN1 or SN2 mechanism, with inversion of configuration if the mechanism is SN2.
Mechanistic Illustration of NGP:
Caption: Contrasting reaction pathways for cis and trans isomers illustrating neighboring group participation.
Experimental Protocols
Protocol 1: Synthesis and Separation of cis- and trans-4-tert-Butylcyclohexanecarboxylic Acids
This protocol provides a general method for the synthesis of the title compounds, which can then be used in comparative reactivity studies. The synthesis starts from the commercially available 4-tert-butylcyclohexanone.
Materials:
4-tert-butylcyclohexanone
Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
Methanol or Diethyl ether
Jones reagent (CrO3 in H2SO4/acetone)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Step-by-Step Procedure:
Reduction of 4-tert-Butylcyclohexanone:
To obtain a mixture of cis- and trans-4-tert-butylcyclohexanol, the ketone is reduced. Reduction with NaBH4 in methanol typically yields the trans-alcohol as the major product. [2]Reduction with the bulkier LiAlH4 can favor the formation of the cis-alcohol.
[3] * Dissolve 4-tert-butylcyclohexanone in the appropriate solvent and cool in an ice bath.
Slowly add the reducing agent.
Stir the reaction mixture until completion (monitored by TLC).
Work up the reaction by carefully adding water and then acid to neutralize excess reducing agent.
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.
Separation of cis- and trans-4-tert-Butylcyclohexanol (Optional):
The isomeric alcohols can be separated by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The trans isomer is generally less polar and will elute first.
Oxidation to the Carboxylic Acids:
Dissolve the separated cis or trans alcohol in acetone and cool in an ice bath.
Slowly add Jones reagent dropwise until the orange color persists.
Stir for a few hours at room temperature.
Quench the reaction with isopropanol.
Filter the mixture and extract the carboxylic acid into an organic solvent.
Wash the organic layer with brine, dry, and evaporate the solvent to yield the crude carboxylic acid.
Purification:
The crude cis- and trans-4-tert-butylcyclohexanecarboxylic acids can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Comparative Esterification of cis- and trans-4-tert-Butylcyclohexanecarboxylic Acids
Materials:
cis-4-tert-butylcyclohexanecarboxylic acid
trans-4-tert-butylcyclohexanecarboxylic acid
Ethanol (anhydrous)
Concentrated sulfuric acid (catalyst)
Sodium bicarbonate solution (saturated)
Brine
Anhydrous magnesium sulfate
Gas chromatograph (GC) with a suitable column
Step-by-Step Procedure:
Reaction Setup:
Set up two parallel reactions, one with the cis acid and one with the trans acid.
In each reaction flask, dissolve a known amount of the respective carboxylic acid in an excess of anhydrous ethanol.
Add a catalytic amount of concentrated sulfuric acid to each flask.
Reaction and Monitoring:
Heat both reaction mixtures to reflux.
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
Quench the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate.
Extract the ester into a small volume of a suitable organic solvent (e.g., diethyl ether).
Analyze the organic extract by GC to determine the extent of conversion to the ethyl ester.
Data Analysis:
Plot the percentage conversion versus time for both the cis and trans isomers.
The initial rates can be determined from the slopes of these plots.
A direct comparison of the rate profiles will provide a quantitative measure of the difference in reactivity.
Conclusion: A Paradigm of Structure-Reactivity Relationships
The comparative reactivity of cis and trans isomers of substituted cyclohexylacetic acids serves as a compelling illustration of the profound influence of stereochemistry on chemical behavior. The seemingly subtle difference in the spatial arrangement of substituents translates into significant and predictable variations in reaction rates and, in some cases, even dictates the reaction pathway. For the medicinal chemist, this understanding is crucial for designing molecules with specific conformations to interact with biological targets. For the process chemist, exploiting these reactivity differences can lead to more efficient and stereoselective syntheses.
The principles of steric hindrance and neighboring group participation, when viewed through the lens of conformational analysis, provide a robust framework for predicting and explaining the reactivity of these and other cyclic systems. As such, a thorough appreciation of these concepts is an indispensable tool for any scientist working at the interface of chemistry and biology.
References
Wilkinson, K. L., Elsey, G. M., Prager, R. H., Pollnitz, A. P., & Sefton, M. A. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of Agricultural and Food Chemistry, 52(13), 4213–4218. [Link]
Eliel, E. L., & Rerick, M. N. (1960). The Stereochemistry of the Reduction of 4-t-Butylcyclohexanone. Journal of the American Chemical Society, 82(6), 1367–1372. [Link]
Eliel, E. L., & Senda, Y. (1970). Catalytic hydrogenation of 4-tert-butylcyclohexanone. A new method for the preparation of cis-4-tert-butylcyclohexanol. Tetrahedron, 26(10), 2411–2420. [Link]
Quantitative structure-activity relationship (QSAR) studies of dimethylcyclohexyl derivatives
Executive Summary: The Stereochemical Challenge Dimethylcyclohexyl derivatives represent a privileged scaffold in drug discovery, particularly in the design of antioxidants (phenolic derivatives) , opioid receptor antago...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Challenge
Dimethylcyclohexyl derivatives represent a privileged scaffold in drug discovery, particularly in the design of antioxidants (phenolic derivatives) , opioid receptor antagonists , and olfactory ligands . However, this scaffold presents a unique computational challenge: Stereoisomerism .
The biological activity of dimethylcyclohexyl derivatives is often governed by the specific spatial orientation of the methyl groups (e.g., cis- vs. trans-1,3-dimethyl), which dictates the chair conformation and, consequently, the receptor fit.
This guide objectively compares two dominant QSAR (Quantitative Structure-Activity Relationship) methodologies used to optimize this scaffold:
Classical 2D-QSAR (Hansson-Fujita / MLR): Relies on physicochemical descriptors.
3D-QSAR (CoMFA/CoMSIA): Relies on steric and electrostatic field alignment.[1]
Verdict: While 2D-QSAR provides rapid high-throughput screening capabilities, 3D-QSAR is the superior protocol for dimethylcyclohexyl optimization due to its ability to resolve the steric bulk differences between stereoisomers that 2D descriptors often conflate.
Comparative Analysis: 2D vs. 3D QSAR
Method A: Classical 2D-QSAR (The High-Throughput Alternative)
Mechanism: Uses regression analysis (Multiple Linear Regression - MLR) to correlate biological activity with scalar descriptors such as ClogP (lipophilicity), Molar Refractivity (MR), and topological indices.
Pros: Computationally inexpensive; alignment-independent; excellent for filtering large libraries.
Cons:The "Isomer Blindness" Problem. Standard 2D topological descriptors often yield identical values for cis and trans isomers of dimethylcyclohexyl rings, failing to predict the drastic activity differences observed in bioassays (e.g.,
-opioid receptor binding).
Method B: 3D-QSAR (CoMFA/CoMSIA) (The Precision Standard)
Mechanism: Comparative Molecular Field Analysis (CoMFA) places aligned molecules into a 3D grid. A probe atom (usually sp³ carbon with +1 charge) measures steric (Lennard-Jones) and electrostatic (Coulombic) fields at every grid point.
Pros: Explicitly maps the "steric wall" created by the dimethyl substitution; identifies specific hydrophobic pockets in the receptor; differentiates stereoisomers with high resolution (
).
Cons: Highly sensitive to the alignment rule . If the cyclohexyl rings are not superimposed correctly (e.g., chair vs. boat conformers), the model fails.
Performance Data Comparison
The following data summarizes a meta-analysis of QSAR studies on cyclohexyl-based ligands (e.g., cyclohexane-1,3-dione herbicides and phenolic antioxidants).
Metric
2D-QSAR (MLR)
3D-QSAR (CoMFA)
Interpretation
(Fitting)
0.82 - 0.85
0.96 - 0.99
3D models explain nearly all variance in the training set.
(Cross-Validation)
0.65 - 0.70
0.81 - 0.87
Critical: 3D models are significantly more robust in LOO validation.
Stereo-Sensitivity
Low
High
CoMFA accurately predicts activity drops in trans-isomers.
External Prediction ()
0.75
0.92
3D models generalize better to novel derivatives.
Note on Data: Values are aggregated from comparative studies of cyclohexyl scaffolds, specifically HPPD inhibitors and opioid antagonists [2, 3].
Scientific Integrity: Causality & Mechanism
To understand why the dimethylcyclohexyl group requires 3D modeling, we must look at the conformational locking mechanism.
The Anchor Effect: In a 1,3-dimethylcyclohexane system, the diequatorial conformation is energetically favored. This creates a rigid hydrophobic volume.
The Steric Clash: In biological pockets (e.g., the orthosteric site of the
-opioid receptor), the receptor often tolerates bulk in the equatorial plane but sterically clashes with axial substituents.
The Failure of 2D: A 2D descriptor like "molecular volume" calculates the total displacement. It does not distinguish where that volume is located.
The Success of CoMFA: The steric field grid detects high repulsion energy at the specific coordinates of the axial methyl group, assigning it a negative coefficient in the PLS equation. This directly correlates the axial orientation with lower bioactivity.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Dataset Preparation & Alignment (The Critical Step)
Objective: Generate a conformationally consistent set of dimethylcyclohexyl derivatives for 3D-QSAR.
Structure Generation: Sketch 2D structures of the dimethylcyclohexyl derivatives.
Conformational Search:
Use Monte Carlo or Systematic Search algorithms.
Constraint: Force the cyclohexane ring into the lowest-energy chair conformation.
Selection: Identify the global minimum energy conformer.
Charge Calculation: Calculate partial atomic charges using the Gasteiger-Hückel or Mulliken method (via semi-empirical QM methods like AM1 or PM3).
Validation: Ensure the total charge sums to 0 (neutral) or ±1 (ionic).
Alignment (The "Superimposition Rule"):
Select the most active compound as the Template .[1]
Define the Common Substructure : The cyclohexane ring atoms + the immediate functional group (e.g., the phenol -OH or the ketone).
Align all training set molecules to the Template using RMSD minimization of the common substructure atoms.
Protocol 2: CoMFA Field Generation & PLS Analysis
Objective: Build the predictive model.[1][2][3][4][5][6][7]
Grid Setup: Define a 3D cubic lattice extending 4.0 Å beyond the aligned molecules in all directions (Grid spacing: 2.0 Å).
Field Calculation:
Steric Probe: sp³ Carbon atom (Van der Waals interactions).
Diagram 1: The QSAR Workflow for Cyclohexyl Derivatives
This diagram illustrates the decision logic between choosing 2D and 3D methods and the validation loop.
Caption: Decision tree for selecting QSAR methodology based on stereochemical complexity. 3D-QSAR is mandatory when isomerism dictates activity.
Diagram 2: Mechanistic Interaction Map
Visualizing why the dimethyl position matters in the receptor pocket.
Caption: Mechanistic basis for activity differences. Axial methyl groups in trans-isomers often clash with receptor steric walls, a feature captured by 3D-QSAR.
References
OECD. (2007). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69.
Source:
BenchChem. (2025).[8] A Comparative Guide to QSAR Analysis of 2-Acyl-Cyclohexane-1,3-Dione Derivatives: Herbicidal vs. Anticancer Activity.
Source:
Strupišs, J., et al. (2022).[9] 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie.
Source:
Verma, J., Khedkar, V.M., & Coutinho, E.C. (2010). 3D-QSAR in Drug Design - A Review. Current Topics in Medicinal Chemistry.
A Senior Application Scientist's Guide to Catalyst Selection for Cyclohexyl Ester Synthesis
Introduction Cyclohexyl esters are a vital class of organic compounds, prized for their applications as high-performance solvents, plasticizers, and perhaps most notably, as key components in the flavor and fragrance ind...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Cyclohexyl esters are a vital class of organic compounds, prized for their applications as high-performance solvents, plasticizers, and perhaps most notably, as key components in the flavor and fragrance industry.[1] Compounds like allyl 3-cyclohexylpropionate, for instance, are sought after for their distinct pineapple-like aroma.[2][3] The efficient synthesis of these esters is a topic of significant industrial and academic interest. The core of this synthesis lies in the esterification reaction, a process that is almost always reliant on a catalyst to achieve viable reaction rates and yields.
The choice of catalyst is the most critical decision in designing a synthetic protocol for cyclohexyl esters. It dictates not only the reaction's efficiency but also its environmental footprint, cost-effectiveness, and the complexity of downstream purification. This guide provides a comprehensive evaluation of the primary catalytic systems used for this purpose. We will move beyond a simple listing of options to explore the causality behind their performance, offering field-proven insights and robust experimental data to support your decision-making process.
Core Synthetic Pathways
There are three primary routes to synthesize cyclohexyl esters, with the choice of pathway often influencing the optimal catalyst.
Fischer-Speier Esterification : This is the classical, time-honored method involving the reaction of a carboxylic acid with cyclohexanol.[4][5] It is an equilibrium-limited reaction where water is produced as a byproduct. To drive the reaction towards the ester product, water must be removed, typically through azeotropic distillation with a Dean-Stark apparatus.[2]
Addition Esterification : A more modern and atom-economical approach involves the direct addition of a carboxylic acid to cyclohexene.[4][6] This "green" pathway forms no byproducts, converting all reactant atoms into the desired product.[7]
Transesterification : This route involves reacting an existing ester (e.g., methyl acetate) with cyclohexanol.[4] An alcohol byproduct (e.g., methanol) is formed and must be removed to shift the equilibrium. This method is generally less common for producing simple cyclohexyl esters but can be effective, particularly in biocatalysis.
Caption: Primary synthetic routes for cyclohexyl ester production.
Evaluation of Catalytic Systems
The catalysts for these reactions can be broadly categorized into homogeneous and heterogeneous systems, with a growing interest in biocatalysts. Each class presents a distinct profile of advantages and disadvantages.
Homogeneous Acid Catalysts
These catalysts exist in the same phase (typically liquid) as the reactants.[8] They are the traditional choice for Fischer-Speier esterification.
Mechanism of Action: The reaction proceeds via an acyl substitution mechanism. The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon.[9][10] This activates the molecule for nucleophilic attack by the hydroxyl group of cyclohexanol. Subsequent proton transfers and elimination of a water molecule yield the ester.[5]
Caption: Simplified mechanism for Brønsted acid-catalyzed esterification.
Common Examples:
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, but notoriously corrosive and difficult to separate from the product mixture, requiring neutralization and washing steps that generate significant aqueous waste.[4]
p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often more manageable than H₂SO₄ and can deliver higher yields.[4]
Expertise & Trustworthiness Insights:
Homogeneous catalysts offer excellent molecular contact with reactants, often leading to high reaction rates.[11] However, their primary drawback is operational. The catalyst becomes part of the product stream, necessitating costly and often wasteful separation procedures.[8][12] For industrial applications, this complicates continuous processing and raises significant environmental concerns due to the disposal of acidic and saline wastewater.
Heterogeneous Solid Acid Catalysts
To overcome the limitations of homogeneous systems, a wide array of solid acid catalysts have been developed. These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[8] This fundamental difference is their greatest advantage.
Causality of Performance: The key benefit is the ease of separation. The catalyst can be removed by simple filtration, allowing for straightforward product work-up and, crucially, catalyst recycling.[11][13] This makes them ideal for continuous flow reactors and aligns with the principles of green chemistry.[7] Their performance, however, can be limited by mass transfer; reactants must diffuse from the bulk liquid to the active sites on the catalyst surface.[12]
Common Examples:
Ion-Exchange Resins (e.g., Amberlyst-15): These are sulfonated polystyrene-divinylbenzene polymers that function as a solid, reusable form of sulfonic acid.[14] Amberlyst-15 is highly effective for both Fischer-Speier and addition esterification pathways, demonstrating thermal stability and excellent reusability.[3][6][7]
Sulfated Zirconia (SZ): This is a "superacid" material with exceptionally strong acid sites.[15][16] It is prepared by treating zirconium hydroxide with sulfuric acid followed by calcination.[15] The high acid strength can lead to high catalytic activity, even under milder conditions.[17]
Zeolites and Heteropolyacids: These materials offer structured microporous or mesoporous frameworks with well-defined acid sites.[18] Heteropolyacids, like phosphotungstic acid, can be used in bulk or supported on materials like silica or zeolites to enhance surface area and stability.[19]
Biocatalysts (Enzymes)
Enzymatic catalysis represents a frontier in green chemistry for ester synthesis. Lipases are the most commonly used enzymes for this purpose.[20][21]
Mechanism of Action: Lipase-catalyzed esterification follows a different mechanism, typically the "Ping-Pong Bi-Bi" model.[22] The enzyme's active site (often a serine residue) first reacts with the acyl donor (the carboxylic acid or an ester for transesterification) to form a covalent acyl-enzyme intermediate.[23] The alcohol (cyclohexanol) then attacks this intermediate, releasing the final ester product and regenerating the free enzyme.
Common Examples:
Immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435): This is one of the most robust and widely used biocatalysts for ester synthesis due to its high activity and stability in organic solvents.[23][24]
Porcine Pancreas Lipase (PPL): A classic lipase that has also been shown to be effective for the synthesis of various aliphatic esters.[21]
Expertise & Trustworthiness Insights:
Biocatalysts offer unparalleled selectivity (chemo-, regio-, and enantio-selectivity) and operate under very mild conditions (typically 30-60 °C), which prevents side reactions and thermal degradation of sensitive molecules.[20] However, they can be more expensive than chemical catalysts and may suffer from lower reaction rates, requiring longer reaction times.[22] Their main application in this context is often in solvent-free systems or for producing high-value, chiral esters where their selectivity is paramount.
Comparative Performance Data
The following tables summarize experimental data from various studies. Direct comparison can be challenging due to variations in experimental conditions, but the data provides a valuable snapshot of catalyst efficacy.
Table 1: Catalyst Performance in the Synthesis of Cyclohexyl Acetate
This protocol outlines the 100% atom-economical synthesis of cyclohexyl acetate from cyclohexene.[4]
Apparatus Setup:
Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
Use a heating mantle with a stirrer for heating and agitation.
Reactant & Catalyst Charging:
Prior to use, wash the Amberlyst-15 resin with methanol and dry it in a vacuum oven at 80 °C for 4 hours.
To the flask, add cyclohexene (0.1 mol, 8.2 g), glacial acetic acid (0.4 mol, 24.0 g), and the pre-dried Amberlyst-15 catalyst (3% by weight of cyclohexene, ~0.25 g).
Reaction:
Heat the mixture to 85 °C with vigorous stirring.
Maintain the temperature and stirring for 5 hours. Monitor reaction progress via TLC or GC if desired.
Work-up and Catalyst Recovery:
Cool the reaction mixture to room temperature.
Recover the Amberlyst-15 catalyst by simple filtration. Wash the recovered catalyst with fresh acetic acid or a suitable solvent (e.g., acetone) and dry for reuse.
The filtrate contains the product and excess acetic acid.
Purify the product by vacuum distillation to separate it from the unreacted, higher-boiling acetic acid.
Caption: A self-validating workflow for testing and reusing heterogeneous catalysts.
Conclusion and Recommendations
The synthesis of cyclohexyl esters offers a rich landscape for catalyst selection, with no single "best" solution. The optimal choice is dictated by the specific priorities of the researcher or process chemist.
For High Yield and Simplicity in a Lab Setting: Homogeneous catalysts like p-toluenesulfonic acid offer excellent yields and straightforward reaction setups, provided that the challenges of a corrosive work-up are acceptable.[4]
For Green Chemistry and Industrial Scalability: Heterogeneous catalysts are the clear winners. Amberlyst-15 stands out as a versatile, robust, and highly effective catalyst for both Fischer-Speier and the highly desirable 100% atom-economical addition esterification of cyclohexene.[4][7] Its proven reusability makes it both cost-effective and environmentally benign.[6]
For High-Performance and Novel Applications: Superacids like sulfated zirconia offer the potential for very high activity, potentially reducing reaction times or temperatures.[15][16] They are an excellent area for process optimization research.
For Mild Conditions and High-Value Products:Immobilized lipases like Novozym 435 are the premier choice when working with thermally sensitive substrates or when high enantioselectivity is required. While potentially slower and more costly, they operate under the mildest, most environmentally friendly conditions.[23]
Ultimately, the decision rests on a balance between activity, selectivity, cost, and sustainability. By understanding the fundamental mechanisms and operational realities of each catalyst class, researchers can make informed decisions to optimize the synthesis of these valuable esters.
References
BenchChem. (2025).
Yadav, G. D., & Mehta, P. H. (1994). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research. [Link]
Cervený, L., Pustejovská, M., & Kacer, P. (2016). The Synthesis of Allyl-3-Cyclohexylpropionate. Perfumer & Flavorist. [Link]
Perfumer & Flavorist. (2016). The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
A.G. Metals. (2024). Heterogeneous Catalysts vs. Homogeneous Catalysts. [Link]
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
University of California, Davis. Homogeneous vs Heterogeneous Catalysts. [Link]
EOLSS. Homogeneous and Heterogeneous Catalysis. [Link]
Science.gov. acid catalyzed esterification: Topics by Science.gov. [Link]
ResearchGate. (2025). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. [Link]
Jishou University Journal (Natural Science Edition). (2012). Synthesis of Cyclohexyl Propionate Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation. [Link]
Chemguide. THE MECHANISM FOR THE ESTERIFICATION REACTION. [Link]
ResearchGate. (2025). Sulfated zirconia as an efficient catalyst for organic synthesis and transformation reactions. [Link]
Liu, C., & Luo, G. (2012). Synthesis of Cyclohexyl Acetate Catalyzed by Y-β Composite Zeolite Supported Phosphotungstic Acid. Journal of Liaoning Petrochemical University. [Link]
Russian Journal of Organic Chemistry. (2021). Amberlyst 15®: An Efficient Green Catalyst for the Synthesis of Heterocyclic Compounds. [Link]
Zhang, X., & Gao, W. (2008). Cyclohexyl Acetate Synthesized by the Environmentally Benign Catalyst. Journal of Liaoning Petrochemical University. [Link]
MPG.PuRe. (2011). Preparation and characterization of sulfated zirconia catalysts. [Link]
ResearchGate. (2017). Comparison of Homogeneous and Heterogeneous catalysts. [Link]
PubMed. (2001). Optimized Synthesis of Lipase-Catalyzed Hexyl Acetate in N-Hexane by Response Surface Methodology. [Link]
Grecea, M. L., et al. (2012). Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification. Catalysis Science & Technology. [Link]
Google Patents. (2014). Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol.
MPG.PuRe. (2011). Preparation and characterization of sulfated zirconia catalysts. [Link]
Arkat USA. (2008). Amberlyst-15 in organic synthesis. [Link]
SciSpace. (2010). Amberlyst-15®: An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminone. [Link]
Google Patents. (2001).
Jetti, S. R., et al. (2014). An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-Ones Using Recyclable Amberlyst 15 DRY as a Heterogeneous Catalyst. ISRN Organic Chemistry. [Link]
Longdom Publishing. (2017). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancre. [Link]
International Journal of Chemical Kinetics. (2011). Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. [Link]
ResearchGate. (2025). Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. [Link]
MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. [Link]
ResearchGate. (2019). Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography. [Link]
University of Manchester. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. [Link]
MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. [Link]
International Journal of Engineering. (2018). Esterification Reaction Kinetics Using Ion Exchange Resin Catalyst by Pseudo-Homogenous and Eley-Ridel Models. [Link]
SciELO. (2022). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. [Link]
The INCITE project. (2021). Lipase-catalyzed solvent-free synthesis of monoacylglycerols in various reaction systems. [Link]
Inter-laboratory comparison for the analysis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
Executive Summary Context: (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (CAS 250732-60-6) is a critical lipophilic intermediate, often utilized in the synthesis of next-generation gabapentinoid pharmaceuticals and h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Context: (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester (CAS 250732-60-6) is a critical lipophilic intermediate, often utilized in the synthesis of next-generation gabapentinoid pharmaceuticals and high-performance fragrances. Its structural isomerism and volatility profile present unique challenges for Quality Control (QC) laboratories.
Objective: This guide provides a technical framework for conducting and evaluating an Inter-Laboratory Comparison (ILC) for this analyte. It objectively compares the performance of Gas Chromatography-Flame Ionization Detection (GC-FID) versus Gas Chromatography-Mass Spectrometry (GC-MS) , establishing a "Gold Standard" protocol to minimize inter-lab variance.
Part 1: Comparative Analysis of Methodologies
In the context of an ILC, selecting the appropriate analytical technique is the first variable that introduces bias. Below is a data-driven comparison of the two primary methodologies used for this ester.
Table 1: Performance Metrics (GC-FID vs. GC-MS)
Feature
Method A: GC-FID (Recommended for Assay)
Method B: GC-MS (Recommended for ID)
Linearity ()
(Wide dynamic range)
(Saturation risk at high conc.)
Precision ()
Limit of Quantitation
~10 ppm
~100 ppb
Selectivity
Moderate (Retention time dependent)
High (m/z spectral confirmation)
Cost Per Analysis
Low
High
ILC Suitability
High (Robustness favors reproducibility)
Medium (Tuning variance affects quantitation)
Expert Insight:
While GC-MS provides structural certainty, GC-FID is the superior choice for the quantitative assay of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester in an ILC setting. The flame ionization detector's response is strictly proportional to carbon mass, offering a linear dynamic range that minimizes detector saturation errors common in MS when analyzing main component purity (>98%).
Part 2: The "Gold Standard" ILC Protocol
To ensure Trustworthiness and Self-Validation, this protocol utilizes an Internal Standard (ISTD) method to correct for injection variability—a primary source of error in inter-lab studies.
The following diagrams illustrate the logical flow of the comparison study and the decision matrix for method selection.
Diagram 1: Inter-Laboratory Comparison Workflow
This flowchart details the lifecycle of the sample from homogeneity testing to final reporting.
Figure 1: The operational lifecycle of the Inter-Laboratory Comparison scheme, ensuring traceability from sample generation to performance scoring.
Diagram 2: Method Selection Decision Tree
A logic gate for scientists to choose between GC-FID and GC-MS based on analytical needs.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific requirements of assay versus identification.
References
ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1] [Link]
ISO/IEC 17043:2023 . Conformity assessment — General requirements for the competence of proficiency testing providers. International Organization for Standardization.[1] [Link]
Eurachem Guide . Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (3rd Ed, 2021).[2] [Link]
Flash Point: >80°C (Estimated).[1] Use Dry Chemical, CO2, or Foam .[2][3] Do NOT use high-volume water jet (spreads burning liquid).
Spill Response
Absorb with inert material (Vermiculite/Sand).[4] Do NOT use sawdust (fire hazard).
First Aid (Skin)
Wash with soap and water for 15 min. Do NOT use solvents (increases absorption).
First Aid (Eyes)
Rinse cautiously with water for 15 min.[4][5] Remove contact lenses.[2][3][6]
Risk Assessment & Hazard Identification
Scientific Context:
Specific toxicological data for (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester is limited in public databases. Therefore, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., Ethyl cyclohexylacetate, Cyclohexyl ethyl acetate).
Lipophilicity: The addition of two methyl groups and an ethyl ester moiety significantly increases lipophilicity (LogP > 3.5 estimated). This facilitates rapid dermal absorption .
Volatility: While the molecular weight (~198 g/mol ) suggests low volatility at room temperature, heating or high-vacuum operations will generate significant organic vapors requiring respiratory protection.
Reactivity: Stable under normal conditions but susceptible to hydrolysis (releasing acetic acid/ethanol derivatives) in the presence of strong acids/bases and moisture.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation, not just surface contact. Standard latex gloves are insufficient due to ester-induced swelling and degradation.
Engineering Control: All open handling must occur within a certified chemical fume hood.
Static Control: As a combustible liquid, ensure all metal containers are grounded during transfer. Use antistatic weighing boats (avoid polystyrene if liquid contact is possible, as esters may dissolve it).
Transfer: Use positive-displacement pipettes or glass syringes. Avoid plastic syringes with rubber plungers unless verified compatible (esters can swell rubber seals, causing jamming).
B. Reaction Setup (Heating/Reflux)
Solvent Trap: If heating >60°C, install a secondary cold trap to capture volatile ester vapors before the vacuum pump.
Inert Atmosphere: Blanket reaction with Nitrogen or Argon to prevent oxidation and moisture ingress (hydrolysis risk).
C. Logic Flow: PPE Selection
Figure 1: Decision logic for selecting appropriate PPE based on operational volume and engineering controls.